3-Iodo-5-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSUTRCVLDJUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598236 | |
| Record name | 3-Iodo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-90-1 | |
| Record name | 3-Iodo-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Iodo-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-Iodo-5-methylbenzoic acid (CAS No. 52107-90-1), a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for its full characterization. This guide is intended to serve as a foundational resource for researchers, enabling them to handle, utilize, and characterize this compound with scientific rigor and precision.
Introduction: The Synthetic Utility of Substituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific placement of functional groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications. This compound, with its carboxylic acid, iodo, and methyl substituents, presents a versatile scaffold for further chemical modifications. The iodine atom, in particular, serves as a readily transformable functional group, enabling cross-coupling reactions and the introduction of diverse molecular fragments. An accurate understanding of its physical properties is paramount for optimizing reaction conditions, developing purification strategies, and conducting formulation studies.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are well-defined, others, such as the melting point and solubility, are based on qualitative data and comparisons with closely related isomers due to a lack of specific experimental reports for this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 52107-90-1 | |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar substituted benzoic acids. |
| Melting Point | Not definitively reported. The related isomer, 3-iodo-4-methylbenzoic acid, has a melting point of 209-212 °C. | [1] |
| Boiling Point | Not reported. Expected to be high and likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Qualitative data suggests slight solubility in water and better solubility in polar organic solvents. | [2] |
In-Depth Analysis of Physical Properties and Characterization Methodologies
Solubility Profile: A Qualitative and Quantitative Approach
Theoretical Framework: The solubility of a compound is a critical parameter that influences its utility in various chemical processes, from synthesis to formulation. The presence of both a polar carboxylic acid group and a nonpolar iodinated aromatic ring in this compound suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the aromatic ring favors interactions with nonpolar solvents.
Qualitative Assessment: Based on available information for structurally similar compounds, this compound is expected to be more soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and ethers (e.g., tetrahydrofuran) than in nonpolar solvents like hexanes.[2][3] Its solubility in water is anticipated to be low.[2]
Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents (e.g., water, ethanol, acetone, toluene). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute can then be determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or by gravimetric analysis after solvent evaporation.
References
An In-depth Technical Guide to 3-Iodo-5-methylbenzoic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Iodo-5-methylbenzoic acid, a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic importance as a versatile intermediate in modern organic synthesis.
Core Molecular Attributes
This compound is a substituted aromatic compound featuring a benzoic acid core functionalized with a methyl group and an iodine atom at the meta positions relative to each other. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for creating complex molecular architectures.
Chemical Structure and Formula
The structural formula of this compound is C₈H₇IO₂.[1] The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH₃), and an iodine atom (-I) at positions 1, 3, and 5, respectively.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 52107-90-1 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [3] |
| Appearance | Solid | [3] |
| Canonical SMILES | CC1=CC(=CC(=C1)I)C(=O)O | [1] |
| InChI Key | FDSUTRCVLDJUCI-UHFFFAOYSA-N | [3] |
| Melting Point | Data not readily available. The isomer 3-Iodo-4-methylbenzoic acid has a melting point of 210-212 °C.[4] | |
| Boiling Point | Data not readily available. | |
| Solubility | Data not readily available. The isomer 3-Iodo-4-methylbenzoic acid is soluble in methanol.[4] |
Synthesis Pathway: The Sandmeyer Reaction
The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[5] This method involves the diazotization of the precursor, 3-amino-5-methylbenzoic acid, followed by displacement of the diazonium group with iodide. This route is favored for its high regioselectivity and reliability.
The overall transformation is depicted in the workflow below:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the Sandmeyer iodination of substituted anilines.[6][7]
Materials:
-
3-Amino-5-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-methylbenzoic acid (1 equivalent) in a mixture of deionized water and concentrated hydrochloric acid (3 equivalents). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The starting material may not fully dissolve, which is acceptable. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled amine slurry over 30-45 minutes. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial solid.
-
Iodination (Sandmeyer Reaction): a. In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water. b. Slowly add the cold potassium iodide solution to the diazonium salt solution. Effervescence (release of N₂ gas) will be observed. c. After the initial reaction subsides, remove the ice bath and allow the mixture to warm to room temperature. d. Gently heat the reaction mixture to 40-50 °C for approximately 1 hour to ensure the complete decomposition of the diazonium salt.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. A precipitate of the crude product should form. b. To remove any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears, resulting in a pale yellow or off-white solid. c. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water. d. For further purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount for any synthetic intermediate. While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, this section outlines the expected characteristics based on its structure and data from closely related isomers.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group protons would appear in the upfield region (typically 2.3-2.5 ppm). The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals: six for the aromatic carbons (one of which, bonded to iodine, will have a significantly lower chemical shift), one for the methyl carbon, and one for the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the substituted aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion (M⁺) peak corresponding to the molecular weight (262.04 g/mol ). A characteristic fragmentation pattern would involve the loss of -OH and -COOH groups.
Applications in Research and Development
The strategic placement of the iodo, methyl, and carboxylic acid groups makes this compound a highly valuable intermediate in synthetic chemistry.
-
Versatile Synthetic Intermediate: The iodine atom serves as a versatile handle for introducing further molecular complexity. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
-
Pharmaceutical Synthesis: Halogenated benzoic acids are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[10] For instance, isomers like 5-Iodo-2-methylbenzoic acid are known intermediates in the synthesis of anti-diabetic drugs.[10] The structural motif of this compound makes it a promising precursor for developing novel therapeutics where a substituted benzoic acid core is required.
-
Functional Materials: The ability to undergo cross-coupling reactions also makes this compound a candidate for the synthesis of novel organic materials with tailored electronic or photophysical properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]
- 3. 3-IODO-5-METHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 4. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]
- 10. nbinno.com [nbinno.com]
Foreword: The Strategic Importance of 3-Iodo-5-methylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methylbenzoic Acid
This compound (CAS No: 52107-90-1) is a highly versatile synthetic intermediate whose value to the research, pharmaceutical, and materials science sectors cannot be overstated.[1] Its strategic importance is derived from the unique arrangement of three distinct functional moieties on the aromatic ring: a carboxylic acid, a methyl group, and an iodine atom. This trifecta of functionalities provides a rich platform for a diverse array of chemical transformations. The carboxylic acid group allows for the formation of esters and amides, the methyl group can be a site for further functionalization, and the iodine atom serves as an exceptional handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This capability enables the precise and efficient construction of complex molecular architectures, making it an indispensable building block in the development of novel therapeutic agents and advanced functional materials.[1]
This guide provides an in-depth exploration of the viable synthetic pathways to this compound, with a strong emphasis on the most reliable and regiochemically precise method: the Sandmeyer reaction. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and contrast the primary route with alternative strategies to offer a comprehensive understanding for the practicing scientist.
Comparative Analysis of Synthetic Strategies
The synthesis of a specific polysubstituted benzene isomer like this compound is primarily a challenge of regioselectivity. Two main strategies can be considered: the direct electrophilic iodination of a precursor and the construction of the target molecule from a starting material that ensures unambiguous placement of the substituents.
| Feature | Sandmeyer Reaction Pathway | Direct Iodination Pathway |
| Starting Material | 3-Amino-5-methylbenzoic acid | 3-Methylbenzoic acid (m-toluic acid) |
| Regioselectivity | Excellent . The iodine atom is directed specifically to the position of the former amino group. | Poor . Leads to a mixture of isomers (e.g., 2-iodo, 4-iodo, 6-iodo derivatives), making isolation of the desired product difficult and inefficient.[2] |
| Key Transformation | Diazotization of an amine to a diazonium salt, followed by nucleophilic substitution with iodide.[3][4] | Electrophilic aromatic substitution using an iodinating agent and an oxidant/catalyst.[5][6] |
| Reaction Conditions | Mild, low-temperature conditions for diazotization (0-5 °C), followed by gentle warming.[7] | Often requires harsh conditions, strong acids, and potent oxidizing agents.[7] |
| Yield & Purity | Generally high yields of a single, pure isomer. | Low yield of the desired isomer, accompanied by significant purification challenges.[2][8] |
| Trustworthiness | High . A classic, reliable, and predictable transformation in aromatic chemistry.[9][10] | Low . Unsuitable for the regioselective synthesis of this specific target molecule. |
Based on this analysis, the Sandmeyer reaction is the superior and recommended pathway for the synthesis of this compound, offering unparalleled control over the final product's constitution.
Core Protocol: Synthesis via the Sandmeyer Reaction
This pathway is the gold standard for preparing this compound due to its high fidelity and predictability. The synthesis begins with 3-amino-5-methylbenzoic acid, where the amino group serves as a regiochemical placeholder that is efficiently converted into the target iodine substituent.
The overall transformation is a two-step, one-pot process:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid.
-
Iodide Displacement: Substitution of the diazonium group with iodide from a source like potassium iodide (KI).
References
- 1. This compound | 52107-90-1 | Benchchem [benchchem.com]
- 2. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to 3-Iodo-5-methylbenzoic acid (CAS: 52107-90-1)
This compound, identified by the CAS number 52107-90-1, is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the fields of pharmaceutical development and materials science.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with both an iodo and a methyl group, provides a unique combination of reactivity and structural definition. The true value of this compound lies in its capacity as a versatile scaffold. The carboxylic acid group offers a classic handle for amide bond formation and esterification, while the aryl iodide provides a reactive site for modern palladium-catalyzed cross-coupling reactions. This dual functionality allows for the strategic and modular construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and synthetic researchers aiming to explore novel chemical space.
This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, chemical reactivity, and applications, with a focus on the practical insights required by researchers in the lab.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. All quantitative data is summarized for clarity and ease of comparison.
| Property | Value | Source |
| CAS Number | 52107-90-1 | [1][3][4] |
| Molecular Formula | C₈H₇IO₂ | [1][2][5] |
| Molecular Weight | 262.04 g/mol | [1][3][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| SMILES | CC1=CC(=CC(=C1)I)C(=O)O | [1] |
| InChI Key | FDSUTRCVLDJUCI-UHFFFAOYSA-N | [7] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
Synthesis: Direct Iodination of 3-Methylbenzoic Acid
The most direct and industrially relevant route to this compound is the electrophilic aromatic substitution (iodination) of the parent compound, 3-methylbenzoic acid. The directing effects of the substituents are key to the regioselectivity of this reaction. The carboxylic acid group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The position between these two groups (C5) is sterically accessible and electronically favored for iodination.
Modern iodination protocols often employ a combination of molecular iodine (I₂) and a strong oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). This approach avoids the harsh conditions of older methods and provides higher yields and selectivity.[8][9]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow from starting material to the purified final product.
Caption: General workflow for the synthesis of this compound.
Field-Proven Experimental Protocol: Direct Iodination
This protocol is a representative method adapted from established procedures for the iodination of benzoic acids.[8][10] It is designed to be self-validating by including checkpoints and explaining the rationale for each step.
-
Reactor Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents:
-
Charge the flask with 3-methylbenzoic acid (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir until the solid dissolves.
-
Add molecular iodine (I₂, 0.5-0.6 eq). The solution will turn a deep purple/brown.
-
Causality: Acetic acid is a common solvent for electrophilic aromatic substitutions as it is polar enough to dissolve the reagents but is resistant to oxidation.
-
-
Initiation of Iodination: Slowly and carefully add an oxidizing agent. A combination of sulfuric acid and hydrogen peroxide or iodic acid (HIO₃) is effective.[10][11] The addition should be done portion-wise or via an addition funnel to control the reaction temperature, as it can be exothermic.
-
Causality: The oxidizing agent reacts with I₂ to form a more powerful electrophile, I⁺, which is necessary to overcome the deactivating effect of the carboxylic acid group and achieve efficient substitution.
-
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Trustworthiness: Monitoring ensures the reaction goes to completion, preventing the isolation of a mixture of starting material and product, which complicates purification.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color of excess iodine dissipates, leaving a pale yellow or off-white slurry.[11]
-
Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted iodine, simplifying the purification process.
-
Add cold water to fully precipitate the crude product.
-
Collect the solid by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual acetic acid and inorganic salts.
-
-
Purification:
-
The crude solid is best purified by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals and dry them under vacuum to a constant weight.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. The aryl iodide is a prime substrate for transition-metal-catalyzed cross-coupling, while the carboxylic acid engages in classic condensation chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to a low-valent palladium catalyst.[12] This initiates catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds, which are central to modern drug discovery.
1. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for constructing aryl amine bonds, which are prevalent in pharmaceuticals.[13][14] It involves coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).
-
Reagents: Add the amine (1.1-1.5 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[16]
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 80-110°C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The product is purified by column chromatography.
-
Expertise Insight: The choice of ligand and base is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination step.[16]
2. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron species (e.g., a boronic acid or boronate ester). This reaction is exceptionally robust and tolerant of a wide range of functional groups.
Generalized Protocol for Suzuki Coupling:
-
Setup: In a flask, dissolve this compound (1.0 eq) and the desired boronic acid (1.1-1.5 eq) in a solvent mixture, typically toluene and water or dioxane and water.
-
Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an aqueous base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[17]
-
Reaction: Heat the biphasic mixture with vigorous stirring at 80-100°C for several hours until completion.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Expertise Insight: The aqueous base is crucial not only for activating the boronic acid but also for facilitating the transmetalation step in the catalytic cycle.
Applications in Drug Discovery
Halogenated benzoic acids are privileged scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas. For instance, similar building blocks like 5-Iodo-2-methylbenzoic Acid and 2-Chloro-5-Iodobenzoic Acid are explicitly cited as critical components in the synthesis of modern anti-diabetic drugs.[18][19]
The this compound moiety allows for the introduction of diverse substituents via cross-coupling at the 3-position, enabling chemists to systematically probe the structure-activity relationship (SAR) of a lead compound. The methyl group at the 5-position can provide beneficial metabolic stability or modulate binding interactions, while the carboxylic acid often acts as a key hydrogen bond donor/acceptor or a point of attachment to other parts of a molecule.
Spectroscopic Characterization
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -COOH | 10.0 - 13.0 | broad singlet | Acidic proton, position is concentration and solvent dependent. |
| Ar-H (H2) | ~8.1 | singlet (or narrow triplet) | Deshielded by adjacent COOH and I. |
| Ar-H (H6) | ~7.9 | singlet (or narrow triplet) | Deshielded by adjacent I. |
| Ar-H (H4) | ~7.5 | singlet (or narrow triplet) | Least deshielded aromatic proton. |
| -CH₃ | ~2.4 | singlet | Typical chemical shift for an aryl methyl group. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~170 | Typical for a benzoic acid carbonyl. |
| Ar-C (C1) | ~133 | Carbon bearing the COOH group. |
| Ar-C (C5) | ~140 | Carbon bearing the methyl group. |
| Ar-C (C3) | ~94 | Carbon bearing the iodo group (strong shielding effect). |
| Ar-C (C2, C6, C4) | 130 - 140 | Aromatic CH carbons. |
| -CH₃ | ~21 | Typical for an aryl methyl group. |
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
A sharp C=O stretch at ~1700 cm⁻¹.
-
C-H stretches (aromatic and methyl) around 2900-3100 cm⁻¹.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][23]
-
Precautionary Statements:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][25][26] Keep away from incompatible materials and sources of ignition.
Conclusion
This compound (CAS 52107-90-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for synthesizing complex molecules. The capacity for selective C-N and C-C bond formation via robust palladium-catalyzed cross-coupling reactions at the iodo position makes it a cornerstone for building molecular diversity. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in their scientific endeavors.
References
- 1. This compound | 52107-90-1 | CCA10790 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 52107-90-1|this compound|BLD Pharm [bldpharm.com]
- 4. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]
- 5. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 3-IODO-5-METHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 8. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations [beilstein-journals.org]
- 10. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 11. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. nbinno.com [nbinno.com]
- 19. calibrechem.com [calibrechem.com]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. hmdb.ca [hmdb.ca]
- 23. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Spectroscopic Characterization of 3-Iodo-5-methylbenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 3-Iodo-5-methylbenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The structural elucidation of such molecules is paramount for ensuring the integrity of research and development processes. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, blending theoretical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 52107-90-1) is a substituted aromatic carboxylic acid. Its molecular structure, featuring an iodine atom, a methyl group, and a carboxylic acid function on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and the desired molecular architecture. This guide will delve into the multi-faceted spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of public experimental spectra for this compound, the following data is based on high-quality predictions from validated computational models, which serve as a reliable guide for experimental verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| -COOH | ~11-13 | Singlet, broad | 1H |
| Aromatic H | ~8.1 | Singlet | 1H |
| Aromatic H | ~7.9 | Singlet | 1H |
| Aromatic H | ~7.6 | Singlet | 1H |
| -CH₃ | ~2.4 | Singlet | 3H |
Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.
Expertise & Experience in Interpretation:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (δ 10-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons: The three protons on the aromatic ring are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of the substituents. The iodine and carboxylic acid groups are electron-withdrawing, which deshields the nearby protons, causing them to resonate at a lower field. The methyl group is weakly electron-donating.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at approximately 2.4 ppm.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| -C=O | ~170 |
| Aromatic C-COOH | ~135 |
| Aromatic C-I | ~94 |
| Aromatic C-CH₃ | ~140 |
| Aromatic C-H | ~138 |
| Aromatic C-H | ~133 |
| Aromatic C-H | ~130 |
| -CH₃ | ~21 |
Predicted using advanced NMR prediction software. Actual experimental values may vary slightly.
Expertise & Experience in Interpretation:
-
Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is significantly deshielded by the two oxygen atoms and appears far downfield.
-
Aromatic Carbons: The six carbons of the benzene ring are in different electronic environments. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons, appearing at a higher field (lower ppm value). The carbons attached to the carboxylic acid and methyl groups, as well as the protonated carbons, will have distinct chemical shifts.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (typically 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 128 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the substituted aromatic ring.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch of the hydrogen-bonded carboxylic acid dimer[1] |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1700 | Strong, Sharp | C=O (carbonyl) stretch of the carboxylic acid[1] |
| ~1600, ~1475 | Medium to Strong | C=C stretching vibrations within the aromatic ring |
| ~1420 | Medium | In-plane O-H bend coupled with C-O stretch[1] |
| ~1300 | Medium | C-O stretch coupled with in-plane O-H bend[1] |
| ~920 | Broad, Medium | Out-of-plane O-H bend of the carboxylic acid dimer[1] |
| Below 600 | Weak to Medium | C-I stretch |
Expertise & Experience in Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding that forms a dimeric structure. This broad peak often overlaps with the C-H stretching vibrations.[1]
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[1]
-
Aromatic and Aliphatic C-H Stretches: Absorptions for C-H bonds in the aromatic ring and the methyl group will be present.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, including C-O stretching and various bending vibrations. The C-I stretch is expected at a low frequency.
Experimental Protocol for FT-IR Data Acquisition (ATR Method):
-
Background Collection: Record a background spectrum with a clean Attenuated Total Reflectance (ATR) crystal to account for ambient atmospheric conditions.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the ATR clamp to ensure good contact with the crystal.
-
Spectral Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum of this compound:
-
Molecular Formula: C₈H₇IO₂
-
Molecular Weight: 262.04 g/mol
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Interpretation |
| 262 | [M]⁺ | Molecular Ion |
| 245 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 217 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 127 | [I]⁺ | Iodine cation |
| 90 | [C₇H₆]⁺ | Toluene fragment (loss of I and COOH) |
Expertise & Experience in Interpretation:
-
Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule is expected at an m/z of 262. For aromatic compounds, this peak is often of significant intensity.
-
Fragmentation Pattern: Aromatic carboxylic acids typically undergo fragmentation by losing the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH).[2] The presence of a strong iodine atom will also influence the fragmentation, potentially leading to a peak for the iodine cation. The fragmentation of aromatic acids often results in prominent molecular ion peaks and characteristic losses of -OH and -CO2H.[2]
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Key Spectroscopic Relationships
Molecular Structure and NMR Assignments
References
The Evolving Architecture of a Molecular Scaffold: A Technical Guide to the Discovery and History of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Aromatic Acid
Benzoic acid, a seemingly simple molecule consisting of a benzene ring attached to a carboxyl group, represents a foundational scaffold in the landscape of organic chemistry and drug discovery. Its derivatives, the substituted benzoic acids, have played a pivotal role in the development of therapeutics, agrochemicals, and industrial materials. This technical guide provides an in-depth exploration of the discovery and history of these remarkable compounds, tracing their journey from natural sources to complex, rationally designed molecules. We will delve into the evolution of their synthesis, the elucidation of their structure-activity relationships, and the key scientific minds that unlocked their potential. This guide is structured to provide not just a historical account, but a deeper understanding of the scientific reasoning and experimental logic that has driven innovation in this field for centuries.
Part 1: From Gum Benzoin to a Defined Structure: The Genesis of Benzoic Acid
The story of benzoic acid begins not in a modern laboratory, but in the observations of 16th-century naturalists.
-
16th Century: The earliest accounts of benzoic acid isolation date back to the dry distillation of gum benzoin, a resin from Styrax trees. Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596) are all credited with early descriptions of this process.[1][2][3][4][5] At this stage, the substance was a crude sublimate, its chemical nature a complete mystery.
-
1832: The true structural elucidation of benzoic acid was a landmark achievement by Justus von Liebig and Friedrich Wöhler.[1][2][3] Their work not only determined its composition but also explored its relationship to hippuric acid, a derivative found in horse urine.[1] This laid the groundwork for understanding it as the simplest aromatic carboxylic acid.[1][2][3]
-
1875: A pivotal moment in the application of benzoic acid came with the discovery of its antifungal properties by Hermann Salkowski.[1][2][3] This finding established its use as a food preservative, a role it and its salts (E210-E213) continue to play today.[1]
Part 2: The Dawn of Substitution: Expanding the Chemical Universe
The true power of the benzoic acid scaffold lies in its susceptibility to substitution, allowing for the tuning of its physical, chemical, and biological properties. The 19th and 20th centuries witnessed a surge in the development of synthetic methodologies to create a vast array of substituted benzoic acids.
Foundational Synthetic Methodologies: A Historical Perspective
The evolution of synthetic methods for substituted benzoic acids was driven by the need for greater efficiency, milder reaction conditions, and access to a wider range of derivatives.
The synthesis of salicylic acid (2-hydroxybenzoic acid) is a cornerstone in the history of substituted benzoic acids, primarily due to its role as the precursor to aspirin. The Kolbe-Schmitt reaction, developed in the mid-19th century, was the first commercially viable method for its production.
-
1860: Hermann Kolbe first described the synthesis of salicylic acid from phenol and carbon dioxide.[6]
-
1885: Rudolf Schmitt's modification, which involved using sodium phenoxide and high pressure, significantly improved the yield and selectivity of the reaction, making it the dominant industrial process.[6][7]
Causality Behind the Experimental Choice: The Kolbe-Schmitt reaction was a groundbreaking development because it provided a direct route to an ortho-substituted benzoic acid from a readily available starting material, phenol. The use of pressure in Schmitt's modification was a key innovation that favored the formation of the thermodynamically more stable ortho-isomer, which was crucial for the synthesis of the medically important salicylic acid.
Experimental Protocol: The Kolbe-Schmitt Reaction
-
Preparation of Sodium Phenoxide: Phenol is treated with a strong base, typically sodium hydroxide, to form sodium phenoxide.
-
Carboxylation: The sodium phenoxide is then heated under pressure (typically 100 atm and 125°C) with carbon dioxide.[8]
-
Acidification: The resulting sodium salicylate is treated with an acid, such as sulfuric acid, to protonate the carboxylate and precipitate salicylic acid.[8]
Caption: The Kolbe-Schmitt reaction for salicylic acid synthesis.
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis, providing a powerful method for forming carbon-carbon bonds.[9] Their reaction with carbon dioxide offered a general and high-yielding route to a wide variety of substituted benzoic acids.
Causality Behind the Experimental Choice: The Grignard reaction provided a significant advantage over earlier methods by allowing for the synthesis of benzoic acids from aryl halides. This opened up a vast new range of possible substitution patterns that were not easily accessible through other means. The reaction is particularly valuable for its tolerance of various functional groups on the aryl halide, with appropriate protection strategies.
Experimental Protocol: Grignard Carboxylation of Bromobenzene
-
Formation of the Grignard Reagent: Magnesium turnings are reacted with bromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) to form phenylmagnesium bromide.[4][10] This step is highly sensitive to moisture and oxygen.
-
Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice).[4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.
-
Acidic Workup: The resulting magnesium salt is hydrolyzed with a strong acid (e.g., HCl or H2SO4) to yield benzoic acid.[4]
Caption: Grignard carboxylation for benzoic acid synthesis.
-
Friedel-Crafts Acylation: Developed in 1877 by Charles Friedel and James Crafts, this reaction allows for the acylation of aromatic rings.[11] While not a direct route to benzoic acid itself, the acylation of an aromatic compound followed by oxidation of the resulting ketone provides a versatile pathway to substituted benzoic acids.
-
Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to synthesize aryl halides from aryl diazonium salts, which are in turn prepared from anilines.[12] This opened up another avenue for creating halogenated benzoic acids, which could then be further functionalized.
-
Ullmann Condensation: Developed by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction allows for the formation of C-O and C-N bonds, enabling the synthesis of phenoxy and anilino benzoic acids.[6][13]
A Tale of Three Derivatives: The Impact of Substitution on Function
The history of substituted benzoic acids is best understood through the lens of its most impactful derivatives. The stories of salicylic acid, p-aminobenzoic acid (PABA), and the sulfonamides illustrate the profound effect of seemingly minor chemical modifications.
The journey from willow bark to the modern medicine cabinet is a testament to the power of chemical modification.
-
Ancient Times: The medicinal properties of willow bark, containing the glycoside salicin, were known for millennia for their pain-relieving and fever-reducing effects.[14]
-
1838: Raffaele Piria first isolated salicylic acid.[14]
-
1874: The Heyden Company began the first industrial production of salicylic acid.[15] However, its use was limited by its severe gastric side effects.
-
1897: Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, or aspirin.[14] This modification maintained the therapeutic effects while significantly reducing the gastrointestinal irritation, a landmark achievement in rational drug design.
The Logic of Acetylation: The acetylation of the phenolic hydroxyl group of salicylic acid masks its acidity, reducing its direct irritant effect on the stomach lining. In the body, aspirin is hydrolyzed back to salicylic acid, its active form.
Caption: The historical pathway from willow bark to aspirin.
p-Aminobenzoic acid (PABA) is a fascinating example of a molecule with a diverse and evolving range of applications.
-
Early 20th Century: PABA was initially considered a vitamin (vitamin Bx) and was studied for its role in microbial metabolism.[10]
-
Mid-20th Century: The discovery of its ability to absorb UVB radiation led to its widespread use as a primary active ingredient in sunscreens.[10]
-
Later Developments: Concerns about skin allergies and potential for photosensitization led to a decline in its use in sunscreens. However, PABA remains a crucial building block for the synthesis of other important molecules, including certain local anesthetics and the folic acid antagonist methotrexate.[10]
The discovery of sulfonamides, which are derivatives of sulfanilamide (a p-aminobenzoic acid analog), marked the beginning of the antibiotic era.
-
1932: At the Bayer laboratories, Gerhard Domagk discovered that a red dye, Prontosil, was effective against streptococcal infections in mice.[2][3][4]
-
1935: Researchers at the Pasteur Institute in Paris, led by Ernest Fourneau, discovered that Prontosil was a prodrug, and that its antibacterial activity was due to its in vivo conversion to sulfanilamide.[2][16]
The Mechanism of Action and the Logic of Discovery: Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, while humans obtain it from their diet. This selective toxicity was the key to the success of sulfonamides. The initial discovery of Prontosil's activity was a result of screening dyes for medicinal properties, a common practice at the time. The subsequent elucidation of its active metabolite was a crucial step in understanding its mechanism and in the development of a vast number of more potent and less toxic sulfonamide derivatives.
Part 3: Structure-Activity Relationships: The Guiding Principles of Design
The development of new substituted benzoic acid derivatives has been guided by an ever-deepening understanding of their structure-activity relationships (SAR). The nature, position, and stereochemistry of substituents on the benzoic acid ring have profound effects on the molecule's biological activity.
The Influence of Substituent Properties
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly alter the acidity of the carboxylic acid and the electron density of the aromatic ring. For example, electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -Br) increase the acidity of the carboxylic acid and can influence binding to biological targets.[1][2][3][17] Conversely, electron-donating groups like amino (-NH2) or hydroxyl (-OH) decrease acidity.
-
Steric Effects: The size and shape of a substituent can impact how a molecule fits into the active site of an enzyme or receptor. Bulky substituents can enhance selectivity by preventing binding to off-target sites, or they can hinder binding to the desired target.
-
Lipophilicity: The lipophilicity of a molecule, often influenced by its substituents, affects its ability to cross cell membranes and its distribution in the body. Increasing lipophilicity can enhance absorption and cell penetration, but can also lead to increased toxicity and metabolic liabilities.
Positional Isomerism and its Impact
The position of a substituent on the benzene ring (ortho, meta, or para) is critical in determining its effect on the molecule's properties and biological activity. For example, in the case of local anesthetics derived from benzoic acid, para-amino substitution is often crucial for activity, while meta-substitution can lead to a decrease in potency.[2]
Table 1: Influence of Substituents on the Properties of Benzoic Acid
| Substituent | Position | Electronic Effect | Impact on Acidity (pKa) | Example Application |
| -OH | ortho | Electron-donating | Decreases | Salicylic Acid (anti-inflammatory) |
| -NH2 | para | Electron-donating | Decreases | PABA (UV filter, drug precursor) |
| -NO2 | para | Electron-withdrawing | Increases | p-Nitrobenzoic acid (intermediate) |
| -Cl | para | Electron-withdrawing | Increases | Chlorobenzoic acids (herbicides) |
Part 4: The Modern Era and Future Perspectives
The discovery and development of substituted benzoic acids are far from over. Modern drug discovery continues to utilize this versatile scaffold in the design of new therapeutics. High-throughput screening, combinatorial chemistry, and computational modeling have accelerated the process of identifying novel derivatives with desired biological activities.
The historical journey of substituted benzoic acids, from their natural origins to their rational design, provides invaluable lessons for today's researchers. It highlights the importance of keen observation, the power of chemical synthesis to improve upon nature, and the critical role of understanding structure-activity relationships in the quest for new and better medicines. The simple benzoic acid molecule, in its many substituted forms, will undoubtedly continue to be a source of innovation for generations of scientists to come.
References
- 1. iomcworld.com [iomcworld.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. Classification & SAR of Local anesthetics.pdf [slideshare.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [open.bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Theoretical Characterization of 3-Iodo-5-methylbenzoic Acid
This technical guide provides a comprehensive framework for the theoretical and computational characterization of 3-Iodo-5-methylbenzoic acid (IMBA). As experimental data for this specific molecule is limited, this document serves as a procedural whitepaper, outlining the robust computational protocols necessary to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development who can leverage these computational insights to inform experimental design and accelerate discovery.
Introduction: The Rationale for Computational Analysis
This compound is a substituted aromatic carboxylic acid. Halogenated and methylated benzoic acid derivatives are significant scaffolds in medicinal chemistry and materials science. Predicting their molecular properties in silico is a cost-effective and efficient first step in understanding their potential reactivity, stability, and intermolecular interactions. Computational chemistry allows us to build a detailed molecular portrait, providing data that can be challenging or time-consuming to acquire through experimental means alone.[1][2][3]
This guide will detail a workflow based on Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost with high accuracy for organic molecules.[3][4] We will explore how to determine IMBA's most stable three-dimensional structure and predict its key characteristics.
The Computational Workflow: A Self-Validating Protocol
The integrity of computational results hinges on a logical and well-justified workflow. Each step builds upon the last, creating a self-validating system where the outputs of one calculation serve as the inputs for the next, ensuring consistency and reliability.
Figure 1: A generalized workflow for the theoretical characterization of a small organic molecule. This process ensures that all subsequent property calculations are based on a confirmed, stable molecular structure.
Detailed Methodologies
Geometry Optimization: Finding the Ground State
The essential first step is to determine the molecule's most stable 3D conformation, known as its ground-state geometry. This is achieved by finding the structure with the minimum potential energy.
Protocol:
-
Initial Structure Construction: The this compound molecule (PubChem CID: 19261771) is built using molecular modeling software (e.g., GaussView, Avogadro).[5]
-
Selection of Theory and Basis Set:
-
Theory: Density Functional Theory (DFT) with the B3LYP hybrid functional is chosen. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[4][6]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible and accurate description of electron distribution. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs, while (d,p) adds polarization functions to allow for non-spherical electron density, essential for accurate bonding descriptions.[7] Studies on similar halogenated benzoic acids have successfully employed this level of theory.[8]
-
-
Execution: The optimization calculation is run until the forces on each atom converge to a near-zero value, indicating that a stationary point on the potential energy surface has been reached.
Figure 2: 2D structure of this compound. The computational protocol will determine its precise 3D geometry, including bond lengths and angles.
Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra
A frequency calculation is critical for two reasons: it confirms that the optimized geometry is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.[9][10][11]
Protocol:
-
Calculation: Using the optimized geometry from the previous step, a vibrational frequency analysis is performed at the same B3LYP/6-311++G(d,p) level of theory.[12]
-
Verification: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms the structure is a true local minimum.[9] A single imaginary frequency would indicate a transition state.[9]
-
Spectral Prediction: The calculated vibrational modes and their corresponding intensities are used to generate the theoretical IR and Raman spectra. These predicted spectra can be directly compared with experimental data for validation.[13]
Table 1: Predicted Vibrational Frequencies (Simulated Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3570 | High | Low |
| C=O Stretch (Carboxylic Acid) | ~1750 | Very High | Medium |
| Aromatic C-H Stretches | ~3100-3000 | Medium | High |
| Aromatic Ring Vibrations | ~1600-1450 | High | High |
| C-I Stretch | ~550 | Low | Medium |
Note: These are representative values. Actual calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental results.
Analysis of Electronic Properties
With a validated structure, we can probe the electronic characteristics that govern the molecule's reactivity and interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15][16]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16][17]
Figure 3: Conceptual diagram of the HOMO-LUMO energy gap. A smaller gap facilitates electronic excitation and indicates higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of the molecule.[18][19] It provides an intuitive guide to molecular reactivity.[18]
-
Red Regions: Electron-rich areas with negative electrostatic potential (e.g., around the oxygen atoms of the carboxylic acid group). These are sites susceptible to electrophilic attack.[20][21]
-
Blue Regions: Electron-deficient areas with positive electrostatic potential (e.g., around the acidic hydrogen of the carboxyl group). These are sites susceptible to nucleophilic attack.[20][21]
Table 2: Key Electronic Properties (Simulated Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | ~2.1 Debye | Measures overall molecular polarity |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various types of spectra, which is invaluable for structure elucidation and verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei.[22][23][24]
Protocol:
-
Calculation: A GIAO NMR calculation is performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.
-
Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).[23]
-
Analysis: The predicted chemical shifts can help assign peaks in an experimental spectrum, resolve ambiguities, and confirm the proposed structure. DFT calculations have shown good accuracy in predicting both ¹H and ¹³C chemical shifts.[22][25]
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis).[26][27][28]
Protocol:
-
Calculation: A TD-DFT calculation is run on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the lowest electronic transitions.[26][27]
-
Analysis: The output provides the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands, which can be used to predict the appearance of the UV-Vis spectrum.[6][29] For aromatic compounds like IMBA, transitions such as π -> π* are typically observed.
Table 3: Predicted Spectroscopic Data (Simulated Data)
| Property | Predicted Value (λ_max) | Associated Transition |
|---|---|---|
| UV-Vis Absorption | ~285 nm | π -> π* |
| ¹³C NMR Chemical Shifts (δ, ppm) | ||
| Carbonyl Carbon (C=O) | ~170 ppm | |
| Aromatic Carbon (C-I) | ~95 ppm | |
| Aromatic Carbons (C-H, C-C) | ~130-140 ppm | |
| Methyl Carbon (-CH₃) | ~21 ppm | |
| ¹H NMR Chemical Shifts (δ, ppm) | ||
| Carboxylic Acid Proton (-COOH) | ~12-13 ppm | |
| Aromatic Protons (-CH) | ~7.5-8.0 ppm |
| Methyl Protons (-CH₃) | ~2.4 ppm | |
Conclusion
This guide outlines a robust, first-principles computational protocol for the comprehensive theoretical characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of the molecule's geometry, vibrational modes, electronic properties, and spectroscopic signatures. These theoretical insights provide a powerful foundation for understanding molecular behavior, guiding further experimental investigation, and accelerating the development of new chemical entities in a variety of scientific fields.
References
- 1. agendabookshop.com [agendabookshop.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. eolss.net [eolss.net]
- 4. theory dft b3lyp: Topics by Science.gov [science.gov]
- 5. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 10. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. ossila.com [ossila.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]
- 18. MEP [cup.uni-muenchen.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 27. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Iodo-5-methylbenzoic acid
This guide provides a comprehensive technical overview of 3-Iodo-5-methylbenzoic acid, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, analytical validation, and critical applications, with a focus on the causal reasoning behind methodological choices.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted aromatic carboxylic acid. The strategic placement of the iodo, methyl, and carboxylic acid groups on the benzene ring makes it a highly versatile intermediate for creating complex molecular architectures. The iodine atom, in particular, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | |
| CAS Number | 52107-90-1 | |
| Appearance | White to off-white solid | [General knowledge] |
| Canonical SMILES | CC1=CC(=CC(=C1)I)C(=O)O |
Solubility Profile: While extensive quantitative solubility data is not widely published, qualitative analysis and the behavior of analogous structures like 2,3,5-triiodobenzoic acid indicate that this compound exhibits poor solubility in water.[2] It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, a characteristic driven by the polar carboxylic acid group.[3] This solubility is crucial for selecting appropriate reaction and purification solvents.
Synthesis and Purification: A Validated Workflow
The synthesis of this compound can be achieved through several routes. A common and reliable strategy involves the electrophilic iodination of 3-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor iodination at the C5 position, which is meta to the carboxyl group and ortho to the methyl group.
The following diagram illustrates a typical laboratory-scale synthesis workflow.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for the iodination of benzoic acid derivatives.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 equiv.).
-
Reagent Addition: Add a suitable solvent such as acetic acid, followed by the iodinating reagents. A common system is a combination of iodine (I₂) and an oxidizing agent like periodic acid (HIO₃) or nitric acid in the presence of a catalytic amount of sulfuric acid.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filtration: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and air-dry the crude product.
Experimental Protocol: Purification by Recrystallization
The choice of solvent is critical for effective purification. An ideal solvent system will fully dissolve the compound at an elevated temperature but result in low solubility at room or sub-ambient temperatures, leaving impurities behind in the mother liquor. A mixture of ethanol and water is often effective for benzoic acid derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 40-50 °C.
Analytical Characterization for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Caption: A comprehensive analytical workflow for the quality control of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the expected signals are:
-
A singlet for the methyl (–CH₃) protons, expected around δ 2.3-2.4 ppm .
-
Three distinct signals for the aromatic protons, likely appearing as singlets or narrow multiplets between δ 7.5-8.5 ppm . The proton at C2 (between the iodo and carboxyl groups) would be the most downfield.
-
A broad singlet for the carboxylic acid proton (–COOH), typically far downfield (δ > 10 ppm ), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[4] For this molecule, eight distinct signals are expected:
-
The methyl carbon (–CH₃) around δ 20-22 ppm .
-
The carbon atom attached to the iodine (C3), which will be significantly shielded, appearing at a lower chemical shift than other aromatic carbons, typically around δ 90-95 ppm .
-
Four other aromatic carbons (C1, C2, C4, C5, C6) in the typical aromatic region of δ 125-145 ppm .
-
The carboxylic acid carbonyl carbon (–C=O) will be the most downfield signal, expected around δ 165-170 ppm .
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound. A reversed-phase method is typically employed for benzoic acid derivatives.
-
Objective: To separate the main compound from any impurities (e.g., starting material, regioisomers) and quantify its purity as a percentage of the total peak area.
-
Protocol: Representative HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the carboxylic acid, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would run from 10% B to 90% B over 20-30 minutes to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode is ideal for a carboxylic acid. The expected observation would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 260.9 .
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The C–I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron species (typically a boronic acid), enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol provides a general starting point for coupling this compound with a generic arylboronic acid.[8][9]
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.). The base is essential for activating the boronic acid for transmetalation.[6]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Safety, Handling, and Storage
-
Hazard Profile: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure allows for predictable reactivity, particularly in powerful C-C bond-forming reactions like the Suzuki coupling. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is paramount for its successful application in research and development, enabling the efficient construction of novel molecules for the pharmaceutical and material science industries.
References
- 1. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Carboxylic Acids Using 3-Iodo-5-methylbenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki coupling of 3-iodo-5-methylbenzoic acid with a generic arylboronic acid. We delve into the rationale behind reagent selection, offer a step-by-step experimental procedure, and provide troubleshooting guidance. The presence of a free carboxylic acid on the aryl halide substrate presents a specific challenge that this protocol directly addresses through careful selection of the base, ensuring high reaction yields and preventing catalyst deactivation. This guide is intended for researchers in drug discovery and chemical development seeking a reliable method for synthesizing substituted biaryl carboxylic acids, a common motif in pharmacologically active molecules.
Introduction and Mechanistic Overview
First reported by Suzuki and Miyaura in 1981, this cross-coupling reaction has become an indispensable tool for creating C(sp²)–C(sp²) bonds.[4] The reaction typically involves an aryl or vinyl halide coupled with an organoboron species, catalyzed by a palladium(0) complex in the presence of a base.[5] Aryl iodides, such as this compound, are highly reactive electrophiles in this process due to the relatively weak C-I bond, which facilitates the initial, often rate-determining, oxidative addition step.[3]
The catalytic cycle, illustrated below, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[3][4][5]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[3][4][5]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4][5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
References
Application Notes & Protocols: 3-Iodo-5-methylbenzoic Acid as a Versatile Building Block for Complex Molecule Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-iodo-5-methylbenzoic acid. It serves as a versatile and highly functionalized building block for the synthesis of complex organic molecules. We delve into the causality behind experimental choices, offering field-proven insights into its reactivity. This guide includes detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, derivatization of its carboxylic acid moiety, and troubleshooting advice to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a pre-eminent building block, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its utility is anchored in the orthogonal reactivity of its three distinct functional components:
-
The Aryl Iodide: The carbon-iodine (C-I) bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions.[1] Its relatively low bond dissociation energy facilitates the oxidative addition step, which is often rate-limiting in catalytic cycles, allowing for milder reaction conditions and broader substrate scope.[3]
-
The Carboxylic Acid: This moiety provides a handle for a vast array of chemical transformations, including amidation and esterification, enabling the modulation of physicochemical properties like solubility and lipophilicity.[4][5] Furthermore, the carboxylate can act as a directing group in certain C-H activation reactions.[6]
-
The Methyl Group: While less reactive, the methyl group and its meta-positioning relative to the other groups influence the electronic properties and steric environment of the molecule, which can be crucial for tuning the properties of the final product.
This guide focuses on harnessing the reactivity of the C-I bond through palladium-catalyzed reactions, which represent the most powerful application of this building block for generating molecular diversity.
Physicochemical Properties and Handling
A clear understanding of the physical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 52107-90-1 | [7] |
| Molecular Formula | C₈H₇IO₂ | [8] |
| Molecular Weight | 262.04 g/mol | |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 198-202 °C | [7] |
| Canonical SMILES | CC1=CC(=CC(=C1)I)C(=O)O |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Like most aryl iodides, it is light-sensitive and should be stored in amber vials or protected from light.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of this compound is an ideal handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are foundational transformations in the synthesis of pharmaceuticals and functional materials.[10][11]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl compounds, a motif prevalent in pharmacologically active molecules.[12][13]
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13] The high reactivity of the C-I bond in this compound is advantageous for the initial oxidative addition to the Pd(0) catalyst, a step that can be challenging with less reactive aryl chlorides or bromides.[14] The choice of base is critical; it activates the boronic acid partner by forming a more nucleophilic boronate species, which then undergoes transmetalation with the arylpalladium(II) halide complex.[15]
Detailed Protocol: Synthesis of 3-Aryl-5-methylbenzoic Acid
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a suitable base such as potassium phosphate (K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).[14][16]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[14] The water is often crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[14]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic phase.[14] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[14]
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira reaction provides a powerful and direct route to synthesize aryl alkynes by coupling terminal alkynes with aryl halides.[17] This transformation is invaluable for creating rigid scaffolds found in materials science and as precursors for more complex heterocyclic systems.
Causality & Mechanistic Insight: This reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst is essential for activating the alkyne.[18][19] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily participates in the transmetalation step with the arylpalladium(II) complex.[17] An amine base (e.g., triethylamine or diisopropylamine) is used both as the base and often as the solvent, serving to neutralize the HX byproduct and maintain a basic environment.[19]
Detailed Protocol: Synthesis of 3-Alkynyl-5-methylbenzoic Acid
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1–3 mol%), and copper(I) iodide (CuI, 1–5 mol%).[19]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add a degassed amine solvent, typically triethylamine (Et₃N), followed by the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. The high reactivity of the aryl iodide often allows for mild conditions.[17]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1.5 to 4 hours.[19]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Dissolve the crude residue in an appropriate organic solvent. Acidify with 1M HCl to protonate the benzoic acid and any remaining amine base. Extract the product into the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis as the aniline moiety is a key pharmacophore.[20][21]
Causality & Mechanistic Insight: This reaction couples an aryl halide with a primary or secondary amine.[22] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[20][22] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are required to promote the crucial, and often difficult, reductive elimination step.[14][23] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine within the palladium coordination sphere.[22]
Detailed Protocol: Synthesis of 3-Amino-5-methylbenzoic Acid Derivatives
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%), the phosphine ligand (e.g., XPhos, 2–4 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv.) to a dry reaction vial or Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (primary or secondary, 1.1–1.3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80–110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with water and an organic solvent.
-
Extraction & Purification: Acidify the aqueous layer with 1M HCl to protonate the product. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography. Note: The basic conditions can deprotonate the carboxylic acid, which may affect its solubility and reactivity. In some cases, protecting the carboxylic acid as an ester prior to coupling may be beneficial and can improve yields by preventing potential catalyst poisoning.[14]
Derivatization of the Carboxylic Acid Moiety
Beyond cross-coupling, the carboxylic acid group offers a reliable site for derivatization to build molecular complexity and tune properties.
-
Amide Bond Formation: This is a cornerstone reaction in medicinal chemistry.[4] The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a desired amine.[4] Alternatively, direct amidation can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) in the presence of an amine and a base like diisopropylethylamine (DIPEA).
-
Esterification: Fischer esterification (reacting with an alcohol under acidic catalysis) is a classic method. For more sensitive substrates, reaction with an alkyl halide under basic conditions (e.g., with K₂CO₃ or Cs₂CO₃ in DMF) can be effective.
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of complex molecules. Its strategically positioned reactive sites—most notably the highly reactive aryl iodide—provide chemists with reliable and efficient pathways to construct diverse molecular scaffolds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—are foundational methods that enable the rapid generation of C-C and C-N bonds under well-established and optimizable conditions. By understanding the mechanistic principles behind these transformations and following robust protocols, researchers can effectively leverage the synthetic potential of this compound to advance projects in drug discovery, materials science, and beyond.
References
- 1. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]
- 8. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. jk-sci.com [jk-sci.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Iodo-5-methylbenzoic Acid
Introduction: The Strategic Importance of 3-Iodo-5-methylbenzoic Acid in Modern Synthesis
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The precise and efficient construction of the C(aryl)-C(aryl) bond is therefore a cornerstone of modern organic synthesis. Transition-metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[2]
This guide focuses on the utility of a particularly valuable building block: This compound . This substrate offers a unique combination of features that make it an attractive starting material for researchers in drug discovery and materials science:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition. This allows for milder reaction conditions and often higher yields compared to the corresponding bromo- or chloro-analogs.
-
Orthogonal Functionality: The presence of both a carboxylic acid and a methyl group provides opportunities for post-coupling modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, or it can participate in directing group-assisted C-H activation.
-
Defined Regiochemistry: The substituents provide a clear and rigid substitution pattern on one of the aryl rings, which is crucial for structure-activity relationship (SAR) studies in drug development.
This document provides in-depth technical guidance and field-proven protocols for the application of this compound in the synthesis of diverse biaryl compounds via several key cross-coupling methodologies.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of biaryl compounds from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations, exemplified by the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Palladium Catalytic Cycle
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C-C bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices
-
Catalyst Selection: While Pd(PPh₃)₄ is a classic and often effective catalyst, modern phosphine ligands can significantly improve reaction efficiency, especially with challenging substrates. Buchwald-type ligands, which are bulky and electron-rich, can accelerate both the oxidative addition and reductive elimination steps. For substrates like this compound, where the carboxylic acid could potentially coordinate to the palladium center, a robust catalyst system is crucial.
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can influence the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture. The presence of water can facilitate the formation of the reactive boronate species.
-
Solvent System: A solvent system that can dissolve both the organic reactants and the inorganic base is necessary. Common choices include mixtures of toluene, dioxane, or THF with water.
Representative Suzuki-Miyaura Coupling Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 10 | 95 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 8 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 14 | 85 |
| 5 | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 90 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg)
-
Base (e.g., K₂CO₃, 2.0 mmol, 276 mg)
-
Solvent system (e.g., Toluene/Ethanol/Water, 3:1:1, 10 mL)
-
1M HCl (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of ~2 with 1M HCl to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[3] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Causality Behind Experimental Choices
-
Alkene Partner: The Heck reaction works best with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes.[3] The stereochemical outcome is typically trans.
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[3]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Representative Heck Reaction Data
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) + PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 90 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | Et₃N (1.5) | NMP | 110 | 12 | 88 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) + P(o-tolyl)₃ (4) | K₂CO₃ (2.0) | DMF | 100 | 20 | 82 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Detailed Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand if necessary (e.g., PPh₃, 0.04 mmol).
-
Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]
Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is commonly used and can often serve as the solvent as well.[4]
Representative Sonogashira Coupling Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | DMF | 50 | 8 | 89 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 5 | 96 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (1.5) | Et₃N | Acetonitrile | 60 | 10 | 85 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Detailed Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) catalyst (e.g., CuI, 0.01 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Ullmann-type Coupling: A Classical Approach
The Ullmann reaction is a classical method for the synthesis of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides.[6] While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of symmetrical biaryls (homocoupling).
Causality Behind Experimental Choices
-
Catalyst: Copper powder or copper(I) salts are the traditional catalysts for this reaction.[6]
-
Reaction Conditions: The Ullmann reaction often requires high temperatures (150-250 °C) and is typically performed in a high-boiling polar aprotic solvent such as DMF, NMP, or quinoline.[6]
Representative Ullmann Homocoupling Protocol
Materials:
-
This compound (1.0 mmol, 262 mg)
-
Copper powder (2.0 mmol, 127 mg)
-
High-boiling solvent (e.g., DMF, 5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and copper powder.
-
Add the high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) with vigorous stirring for several hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the mixture to remove the copper residues.
-
Dilute the filtrate with water, acidify with HCl, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting 5,5'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylic acid by recrystallization.
Conclusion and Future Outlook
This compound stands out as a versatile and highly effective building block for the synthesis of a wide range of biaryl compounds. The methodologies detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings—provide a robust toolkit for researchers in medicinal chemistry and materials science. The choice of a specific protocol will depend on the desired target structure and the available coupling partners. Future advancements in catalyst design, particularly the development of more active and stable catalysts for C-H activation, will undoubtedly further expand the synthetic utility of this valuable starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Title: A Detailed Protocol for the Sonogashira Coupling of 3-Iodo-5-methylbenzoic Acid: Mechanism, Execution, and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1] This reaction's ability to construct complex molecular architectures under mild conditions has made it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] This application note provides a comprehensive guide to the experimental setup for the Sonogashira coupling of 3-iodo-5-methylbenzoic acid, a versatile building block in medicinal chemistry. We will delve into the reaction mechanism, offer a detailed step-by-step protocol, present a troubleshooting guide for common issues, and outline essential safety precautions.
Core Concepts and Reaction Mechanism
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] The reaction's efficiency stems from two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step, and its rate is highly dependent on the nature of the halide, with reactivity following the trend I > Br > Cl.[2][7] Subsequently, a transmetalation step occurs where the acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond, yielding the product and regenerating the active Pd(0) catalyst.[7]
-
The Copper Cycle : The terminal alkyne reacts with the copper(I) salt, typically copper(I) iodide (CuI), in the presence of the amine base.[8] The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper acetylide intermediate.[9] This species is crucial for transferring the alkyne moiety to the palladium complex in the transmetalation step.[5]
The synergistic action of these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[2]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Coupling of this compound with Phenylacetylene
This protocol provides a general procedure that can be adapted for various terminal alkynes. Optimization may be required for specific substrates.
Materials and Equipment
Reagents:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line with manifold/balloons)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Reagent Quantities (Example Scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 262.04 | 1.0 | 1.0 | 262 mg |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | 122.6 mg (133 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 | 303.6 mg (418 µL) |
| Anhydrous THF | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into an oven-dried round-bottom flask.
-
Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) to the flask.
-
Seal the flask with a septum and connect it to an inert gas line.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free atmosphere.[9] This step is critical as the palladium catalyst is sensitive to oxygen.[10]
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add anhydrous THF (or DMF) via syringe.
-
Begin stirring the mixture.
-
Sequentially add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe. A slight color change is often observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1.5 to 3 hours.[7][11]
-
Monitor the progress by TLC, eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 with a few drops of acetic acid). Visualize the spots under UV light. The disappearance of the starting aryl iodide spot indicates reaction completion.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel.[12][13]
-
The eluent system will depend on the specific product, but a gradient of ethyl acetate in hexane is a good starting point. The presence of the carboxylic acid may require the addition of a small amount of acetic acid to the eluent to prevent streaking.
-
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Pd catalyst (decomposed to Pd black).2. Non-anhydrous or non-inert conditions.3. Impure reagents (starting materials, solvent, base). | 1. Use fresh, high-quality catalysts.[10]2. Ensure proper degassing of solvents and use Schlenk techniques or a glovebox.[10]3. Purify starting materials if necessary. Distill liquid bases like TEA before use. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction system.[10]2. Reduce the loading of the CuI co-catalyst. In some cases, a "copper-free" Sonogashira protocol may be employed.[10][14] |
| Reaction Stalls | 1. Insufficient reactivity of the substrate.2. Steric hindrance. | 1. Gently heat the reaction mixture (e.g., to 40-60 °C).[10]2. Consider a more active catalyst system (e.g., different phosphine ligands). Electron-rich phosphines can increase reactivity.[15] |
| Difficult Purification | 1. Product streaking on silica gel due to the carboxylic acid moiety. | 1. Add a small percentage (0.5-1%) of acetic acid to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica surface. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Catalysts : Palladium and copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents : THF and ethyl acetate are flammable. Ensure there are no nearby ignition sources. DMF is a reproductive toxin.
-
Bases : Triethylamine is corrosive and has a strong odor. Handle in a fume hood.
-
Exothermicity : Palladium-catalyzed cross-coupling reactions can be exothermic.[16][17] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents to manage any potential exotherm.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Iodo-5-methylbenzoic Acid in Materials Science
A Theoretical Exploration of a Promising Building Block
Introduction: The Untapped Potential of 3-Iodo-5-methylbenzoic Acid
In the vast landscape of materials science, the design and synthesis of novel functional materials often hinge on the selection of versatile molecular building blocks. Substituted benzoic acids, in particular, have garnered significant attention as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials exhibit remarkable properties, including high porosity, tunable structures, and diverse functionalities, making them suitable for applications in gas storage, catalysis, and sensing.
While extensive research has been conducted on various benzoic acid derivatives, the application of This compound in materials science remains a nascent and largely unexplored field. A thorough review of the current scientific literature reveals a notable absence of studies detailing its use as a primary ligand in the synthesis of advanced materials. However, the known applications of its isomers, such as 3-iodo-4-methylbenzoic acid in the formation of MOFs and liquid crystals, provide a strong impetus for investigating the potential of this molecule[1].
This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in the prospective applications of this compound. By leveraging established principles of coordination chemistry and drawing parallels with the behavior of its structural analogs, we present a series of detailed, albeit theoretical, protocols for the synthesis of this promising ligand and its potential incorporation into a novel metal-organic framework. It is our hope that these application notes will inspire and facilitate future experimental work in this exciting area.
Molecular Structure and Reactive Sites
This compound possesses a unique combination of functional groups that make it an intriguing candidate for materials synthesis. The carboxylic acid group provides a primary coordination site for metal ions, while the iodo-substituent can serve as a handle for post-synthetic modification via cross-coupling reactions[2]. The methyl group, in turn, can influence the steric environment and potentially impact the final topology of the resulting framework.
}
Figure 1: Molecular structure of this compound.
Protocol 1: Synthesis of this compound
The successful application of this compound in materials science begins with its efficient and reliable synthesis. While specific literature for this isomer is scarce, a plausible synthetic route can be adapted from established methods for related compounds, such as the iodination of substituted benzoic acids. The following protocol is a proposed method that requires experimental validation.
1.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | ≥98% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ≥99.8% | Acros Organics |
| Iodic acid | HIO₃ | 175.91 | ≥99.5% | Alfa Aesar |
| Acetic acid, glacial | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |
| Acetic anhydride | (CH₃CO)₂O | 102.09 | ≥98% | J.T. Baker |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | ≥98% | VWR |
| Deionized water | H₂O | 18.02 | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | EMD Millipore |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Pharmco-AAPER |
1.2. Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 3-methylbenzoic acid (13.6 g, 0.1 mol), iodine (10.1 g, 0.04 mol), and glacial acetic acid (100 mL).
-
Addition of Reagents: To the stirred suspension, add acetic anhydride (15.3 g, 0.15 mol) followed by a 70% aqueous solution of iodic acid (8.8 g, 0.035 mol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118-122°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture with stirring until the dark color of excess iodine disappears.
-
Isolation: Add 100 mL of deionized water to the flask and stir for 30 minutes. Collect the precipitated solid by vacuum filtration and wash with copious amounts of deionized water.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield this compound as a crystalline solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The expected spectroscopic data can be predicted based on the analysis of its isomers[3].
Protocol 2: Hypothetical Synthesis of a Zinc-Based Metal-Organic Framework (MOF)
Based on the successful synthesis of MOFs from various benzoic acid derivatives, we propose a hypothetical protocol for the synthesis of a zinc-based MOF using this compound as the organic linker. This protocol is adapted from general solvothermal synthesis methods for similar MOFs[4].
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₈H₇IO₂ | 262.04 | As synthesized | - |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | Decon Labs |
2.2. Experimental Procedure
-
Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve this compound (52.4 mg, 0.2 mmol) and zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cooling and Crystal Formation: After the reaction period, cool the oven to room temperature at a rate of 0.1°C/min. Colorless crystals of the MOF are expected to form.
-
Isolation and Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: To activate the MOF, immerse the as-synthesized crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours. Afterwards, heat the sample under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
2.3. Characterization of the MOF
The structure and properties of the resulting MOF should be thoroughly characterized using the following techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, connectivity, and pore dimensions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.
}
Figure 2: Proposed workflow for the solvothermal synthesis of a MOF using this compound.
Potential Applications and Future Directions
The successful synthesis of a MOF from this compound would open up a range of possibilities for further research and application. The presence of the iodine atom on the aromatic ring is particularly advantageous for post-synthetic modification. This would allow for the covalent attachment of various functional groups to the framework, enabling the tuning of its properties for specific applications. For instance, the introduction of catalytic sites could lead to the development of novel heterogeneous catalysts. Furthermore, the incorporation of chromophores could result in materials with interesting photoluminescent or sensing capabilities.
The exploration of different metal ions and reaction conditions could also lead to the discovery of a family of new materials with diverse structures and properties. The insights gained from the study of this specific ligand could contribute to a broader understanding of how ligand isomerism affects the self-assembly and final architecture of metal-organic frameworks.
Conclusion
While the application of this compound in materials science is currently undocumented, its molecular structure and the known chemistry of its isomers strongly suggest its potential as a valuable building block for the synthesis of novel functional materials. The protocols outlined in this document provide a theoretical framework to guide the initial exploration of this promising compound. It is imperative that these proposed synthetic routes are subjected to rigorous experimental validation. The successful synthesis and characterization of materials derived from this compound would represent a significant contribution to the field of materials science and could pave the way for the development of new materials with tailored properties and applications.
References
Application Note: A Step-by-Step Guide to the Synthesis of 3-Iodo-5-methylbenzoic Acid Esters
Introduction
Substituted benzoic acids and their corresponding esters are foundational building blocks in modern organic synthesis. Their utility spans from the development of novel pharmaceutical agents to the creation of advanced functional materials. The 3-iodo-5-methylbenzoic acid scaffold is of particular interest due to its three distinct functional moieties: a carboxylic acid group amenable to esterification or amidation, a methyl group, and an iodine atom. The iodine atom is especially valuable, serving as a versatile handle for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry for constructing complex molecular architectures.[1]
This application note provides a comprehensive, two-part guide for the synthesis of this compound esters. Part I details the synthesis of the this compound precursor from 3-amino-5-methylbenzoic acid via a Sandmeyer reaction. Part II provides a detailed protocol for the subsequent conversion of the synthesized acid into its corresponding esters through Fischer-Speier esterification. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, practical experimental details, and safety considerations.
Overall Synthesis Workflow
The synthesis is a two-stage process beginning with the conversion of an aromatic amine to an aryl iodide, followed by a classic acid-catalyzed esterification.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-methylbenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 3-iodo-5-methylbenzoic acid. It offers detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond procedural steps, this guide elucidates the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering users to troubleshoot and adapt these methodologies. The protocols are designed to be self-validating, incorporating insights into potential challenges, such as catalyst inhibition by the carboxylate group, and offering strategies for optimization.
Introduction: The Strategic Importance of this compound Scaffolds
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the iodide, methyl, and carboxylic acid groups offers a versatile scaffold for creating complex molecular architectures. The electron-rich aryl iodide is highly reactive in oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[1] The carboxylic acid, while a key functional handle for downstream applications (e.g., amide bond formation), introduces specific challenges that must be addressed for successful coupling.
This guide focuses on three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)–C(sp²) bond with an organoboron reagent.[2]
-
Buchwald-Hartwig Amination: Formation of a C(sp²)–N bond with an amine.[3][4]
-
Sonogashira Coupling: Formation of a C(sp²)–C(sp) bond with a terminal alkyne.[5][6]
Understanding the nuances of applying these reactions to this specific substrate is critical for the efficient synthesis of novel compounds.
Mechanistic Fundamentals: The Palladium Catalytic Cycle
All three cross-coupling reactions proceed through a similar catalytic cycle, which is essential to understand for rational protocol design and troubleshooting.[7] The cycle consists of three primary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2][8]
Caption: Generalized palladium catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[2] This is often the rate-determining step.[2] Aryl iodides are highly reactive in this step compared to bromides or chlorides.[1]
-
Transmetalation/Ligand Exchange: The coupling partner (e.g., boronic acid, amine, or copper acetylide) displaces the halide on the palladium(II) complex.[9][10] This step is heavily influenced by the choice of base.
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[11]
Core Challenge: The Carboxylic Acid Group
The primary challenge when using this compound is the presence of the acidic proton. In the basic conditions required for cross-coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium center and potentially forming inactive or less active catalyst species, thereby inhibiting the catalytic cycle.[12]
Strategies to Mitigate Inhibition:
-
Use of Excess Base: An additional equivalent of base is often required to neutralize the carboxylic acid proton before it can interact with the catalyst system.[13]
-
Judicious Ligand Selection: Bulky, electron-rich phosphine ligands can help stabilize the active catalytic species and promote the desired reaction pathway over catalyst deactivation.[14]
-
Protection Strategy: In cases of persistent low yield or catalyst poisoning, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to coupling is a robust strategy. The ester can be hydrolyzed post-coupling.[13]
Experimental Protocols & Application Notes
Suzuki-Miyaura Coupling: C-C Bond Formation
This protocol is designed for the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Figure 1. Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 262.03 | 1.0 | 1.0 | Substrate |
| Arylboronic Acid | Variable | 1.2 | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | Catalyst (3 mol%) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | Base. Use anhydrous. |
| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent. Must be degassed. |
| Water | 18.02 | 2 mL | - | Co-solvent. Must be degassed. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).[13]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13][15]
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[13]
-
Reaction: Heat the mixture to 90-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Causality & Field Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source for many standard couplings.[16] For more challenging or sterically hindered substrates, consider using a more active catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos.[12]
-
Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally preferred over carbonates for substrates with acidic protons.[13][14] The use of 3.0 equivalents accounts for the neutralization of the carboxylic acid and the boronic acid, and facilitates the transmetalation step.
-
Solvent: The dioxane/water system is a common choice, providing good solubility for both the organic and inorganic reagents.[13] Degassing is crucial as oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[15]
Buchwald-Hartwig Amination: C-N Bond Formation
This protocol outlines the coupling of this compound with primary or secondary amines. The choice of ligand is critical for this transformation.[3][17]
Reaction Scheme:
Figure 2. Buchwald-Hartwig amination of this compound.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 262.03 | 1.0 | 1.0 | Substrate |
| Amine | Variable | 1.2 | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | Catalyst Precursor (2 mol% Pd) |
| XPhos | 476.62 | 0.04 | 0.04 | Ligand (4 mol%) |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 | 2.4 | 2.4 | Strong, non-nucleophilic base |
| Toluene | 92.14 | 10 mL | - | Anhydrous, degassed solvent |
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox. Charge an oven-dried Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (2.4 mmol).[18]
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene (10 mL). Then, add the amine (1.2 mmol) via syringe.[18]
-
Reaction: Seal the Schlenk tube tightly. Remove it from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into a beaker containing saturated aqueous ammonium chloride (20 mL).
-
Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: After filtration and concentration, purify the crude product by column chromatography.
Causality & Field Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for C-N coupling.[18] These ligands promote the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[14]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Using a weaker base like a carbonate is typically ineffective for amination.[17] The excess base is crucial for neutralizing the carboxylic acid.
-
Aryl Iodide Reactivity: While aryl iodides are generally very reactive, in Buchwald-Hartwig amination, they can sometimes be challenging due to the formation of unreactive palladium iodide dimers.[17] However, modern bulky phosphine ligands often overcome this issue.[3] The typical reactivity order for Buchwald-Hartwig is Ar-Br > Ar-Cl > Ar-I.[19]
Sonogashira Coupling: C-C(sp) Bond Formation
This protocol details the coupling of this compound with terminal alkynes, a reaction that traditionally uses a dual palladium/copper catalytic system.[5][20]
Reaction Scheme:
Figure 3. Sonogashira coupling of this compound.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 262.03 | 1.0 | 1.0 | Substrate |
| Terminal Alkyne | Variable | 1.2 | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | Catalyst (2 mol%) |
| CuI (Copper(I) Iodide) | 190.45 | 0.04 | 0.04 | Co-catalyst (4 mol%) |
| Et₃N (Triethylamine) | 101.19 | 3.0 | 3.0 | Base and Solvent |
| THF (Tetrahydrofuran) | 72.11 | 5 mL | - | Co-solvent (optional) |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (5 mL, optional) and triethylamine (3.0 mmol). Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. A white precipitate of triethylammonium iodide will form as the reaction proceeds.
-
Work-up:
-
Once complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.
-
Wash the filtrate with 1M HCl to remove excess triethylamine and protonate the product.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Causality & Field Insights:
-
Dual Catalysis: The Sonogashira reaction relies on two interconnected catalytic cycles.[20] The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then transmetalates with the arylpalladium(II) complex.[20]
-
Base: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and the carboxylic acid, and it can also serve as the solvent.
-
Copper-Free Conditions: Modern protocols often utilize copper-free conditions to avoid the homocoupling of alkynes (Glaser coupling) and to simplify purification. In such cases, a palladium catalyst with a specialized ligand (e.g., a bulky phosphine) is used, often with a different base like Cs₂CO₃ in a solvent like dioxane.[6][12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Catalyst poisoning by carboxylate.3. Insufficiently strong base (esp. for amination). | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Protect the carboxylic acid as an ester. Try a more robust ligand (e.g., SPhos, XPhos).3. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOt-Bu for amination). |
| Formation of Deiodinated Byproduct | Formation of a palladium-hydride (Pd-H) species, which reduces the aryl iodide. | Optimize the base; sometimes milder inorganic bases (K₂CO₃, Cs₂CO₃) can minimize this side reaction. Ensure anhydrous conditions.[12] |
| Homocoupling of Coupling Partner | 1. (Suzuki) Oxygen contamination.2. (Sonogashira) Glaser coupling catalyzed by copper. | 1. Improve inert atmosphere technique.2. Reduce the amount of CuI catalyst or switch to a copper-free protocol. |
| Difficult Purification | Residual palladium catalyst or ligands. | Filter the crude reaction mixture through a pad of Celite or silica gel before concentration. Consider using a metal scavenger. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a versatile strategy for the synthesis of complex substituted aromatic compounds. Success hinges on a rational approach to reaction design, accounting for the unique challenges posed by the carboxylic acid functionality. By selecting the appropriate combination of catalyst, ligand, and base, researchers can effectively perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and reliable synthetic routes for novel chemical entities in pharmaceutical and materials research.
References
- 1. fiveable.me [fiveable.me]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jmcct.com [jmcct.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mt.com [mt.com]
- 10. nobelprize.org [nobelprize.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
The Strategic Application of 3-Iodo-5-methylbenzoic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Rationale for a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 3-Iodo-5-methylbenzoic acid has emerged as a highly valuable and versatile scaffold in this context. Its utility is rooted in the strategic placement of three key functional groups: a carboxylic acid, an iodine atom, and a methyl group.[1] This unique arrangement provides a trifecta of chemical handles that can be orthogonally functionalized, allowing for the systematic construction of complex molecular architectures tailored for specific kinase active sites.
The carboxylic acid moiety serves as a classic anchor for amide bond formation, a ubiquitous linkage in kinase inhibitors that often interacts with the hinge region of the kinase domain. The methyl group provides a point of steric influence and can contribute to hydrophobic interactions within the target protein. Most critically, the iodine atom is a linchpin for modern synthetic chemistry, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions are foundational for building the bi-aryl or hetero-aryl structures common in many potent kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound for the discovery and development of next-generation kinase inhibitors.
Core Principles of Kinase Inhibitor Design with this compound
The development of kinase inhibitors is a multi-faceted process that begins with the identification of a validated kinase target and progresses through lead discovery and optimization.[2] this compound is particularly well-suited for the lead generation and optimization phases, where its modular nature allows for the rapid synthesis of a library of analogs to probe the structure-activity relationship (SAR).
The central premise of using this scaffold is the ability to independently modify three key regions of a potential inhibitor, as illustrated below:
Diagram: The Modular Nature of this compound in Kinase Inhibitor Synthesis
Caption: Synthetic vectors for diversification of the this compound scaffold.
Targeted Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
A frequently dysregulated pathway in human cancers is the RAS-RAF-MEK-ERK signaling cascade, which plays a pivotal role in cell proliferation, differentiation, and survival. Mutations in genes such as BRAF are prevalent in various malignancies, including melanoma, making the kinases in this pathway high-value targets for therapeutic intervention. The following protocols will focus on the synthesis of a hypothetical BRAF inhibitor, designated "BRAFi-IMB-01," to illustrate the application of this compound.
Diagram: The RAS-RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a hypothetical BRAF inhibitor.
Experimental Protocols: Synthesis of a Hypothetical BRAF Inhibitor (BRAFi-IMB-01)
This section provides a step-by-step methodology for the synthesis of a hypothetical BRAF inhibitor, "BRAFi-IMB-01," starting from this compound. This workflow is representative of a common strategy for constructing such molecules.
Diagram: Synthetic Workflow for BRAFi-IMB-01
Caption: Two-step synthetic route to a hypothetical BRAF inhibitor.
Protocol 1: Amide Coupling to Synthesize Intermediate A
Objective: To form the core amide bond of the inhibitor by coupling this compound with a suitable aniline derivative.
Materials:
-
This compound (1.0 eq)
-
4-amino-N-methylpicolinamide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU and 4-amino-N-methylpicolinamide in anhydrous DMF.
-
Add the HATU/amine solution dropwise to the carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.
Rationale: The use of HATU as a coupling agent is a common and efficient method for amide bond formation, minimizing side reactions and generally providing high yields. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Protocol 2: Suzuki-Miyaura Coupling to Synthesize BRAFi-IMB-01
Objective: To introduce a heteroaryl moiety at the iodine position of Intermediate A via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Intermediate A (1.0 eq)
-
Pyridine-3-boronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add Intermediate A, pyridine-3-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, BRAFi-IMB-01.
Rationale: The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction, ideal for coupling aryl halides with boronic acids.[3] The dppf ligand on the palladium catalyst is well-suited for this type of transformation, offering good stability and catalytic activity.
Biochemical and Cellular Evaluation of Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered screening approach.
Protocol 3: In Vitro Kinase Activity Assay (Luminescent)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the target kinase (e.g., BRAF).
Materials:
-
Recombinant human BRAF kinase
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized inhibitor (BRAFi-IMB-01)
-
Assay buffer
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In the wells of a 384-well plate, add the assay buffer, the inhibitor at various concentrations, and the BRAF kinase.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the reaction and detect the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Rationale: This assay quantifies kinase activity by measuring the amount of ATP consumed. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. This method is highly sensitive and amenable to high-throughput screening.
Protocol 4: Cellular Proliferation Assay (MTT)
Objective: To assess the effect of the synthesized inhibitor on the proliferation of cancer cells harboring a BRAF mutation (e.g., A375 melanoma cell line).
Materials:
-
A375 human melanoma cell line (BRAF V600E mutant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor (BRAFi-IMB-01)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor and incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay provides a measure of the compound's cytotoxic or cytostatic effects on cancer cells.
Data Presentation and Interpretation
The data generated from these assays should be tabulated for clear comparison of different synthesized analogs.
| Compound ID | BRAF IC₅₀ (nM) | A375 GI₅₀ (nM) |
| BRAFi-IMB-01 | [Experimental Value] | [Experimental Value] |
| Analog-02 | [Experimental Value] | [Experimental Value] |
| Analog-03 | [Experimental Value] | [Experimental Value] |
| Reference Drug | [Value for known inhibitor] | [Value for known inhibitor] |
Interpretation: A potent inhibitor will exhibit a low IC₅₀ value in the biochemical assay and a low GI₅₀ value in the cellular assay. Discrepancies between these two values can provide insights into factors such as cell permeability, off-target effects, or metabolic instability of the compound.
Conclusion and Future Directions
This compound represents a powerful and strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent modularity, enabled by the orthogonal reactivity of its functional groups, allows for efficient exploration of chemical space and the rapid development of structure-activity relationships. The protocols outlined in this guide provide a foundational framework for synthesizing and evaluating potential kinase inhibitors targeting critical cancer signaling pathways. Future work should focus on expanding the diversity of the amine and (hetero)aryl fragments to further optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Iodo-5-methylbenzoic Acid by Recrystallization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-iodo-5-methylbenzoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges encountered during this purification process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing probable causes and actionable solutions.
Problem 1: The crude this compound does not fully dissolve in the hot solvent.
-
Probable Cause 1: Insufficient Solvent. The most common reason for incomplete dissolution is an inadequate volume of the heated solvent.
-
Solution: Gradually add small portions of the hot recrystallization solvent to the mixture while maintaining the temperature and stirring until the solid completely dissolves. Be cautious not to add an excessive amount, as this will reduce the final yield.[1]
-
-
Probable Cause 2: Insoluble Impurities. The crude product may contain impurities that are insoluble in the chosen solvent even at elevated temperatures.
-
Solution: If a significant amount of solid remains undissolved after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove these solid impurities.[2][3] To prevent premature crystallization in the funnel during this step, use a pre-heated funnel and filter flask.[4]
-
-
Probable Cause 3: Incorrect Solvent Choice. The selected solvent may not be suitable for dissolving this compound, even when hot.
Problem 2: No crystals form upon cooling the solution.
-
Probable Cause 1: Too Much Solvent Was Used. An excess of solvent can keep the compound fully dissolved even at lower temperatures, preventing crystallization.[8][9]
-
Solution: Reduce the volume of the solvent by gently boiling it off under a fume hood.[9] Once the volume is reduced, allow the solution to cool again.
-
-
Probable Cause 2: The Solution is Supersaturated. A supersaturated solution may resist crystallization without a nucleation point.[8]
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[8][9] This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[8][9] This provides a template for crystal growth.
-
Cooling: Further cool the solution in an ice-water bath to decrease the solubility of the compound.[4]
-
-
Problem 3: The product "oils out" instead of forming crystals.
-
Probable Cause 1: The solution was cooled too quickly. Rapid cooling can cause the compound to separate from the solution as a liquid (oil) rather than forming an ordered crystal lattice.[2][8]
-
Probable Cause 2: High Impurity Levels. A high concentration of impurities can interfere with the crystallization process and promote oiling out.[8]
-
Solution: If slow cooling does not resolve the issue, it may be necessary to perform a preliminary purification step, such as a column chromatography, before attempting recrystallization.
-
-
Probable Cause 3: The boiling point of the solvent is higher than the melting point of the solute. If the compound dissolves in the solvent at a temperature above its own melting point, it will separate as a liquid upon cooling.
-
Solution: Choose a solvent with a lower boiling point.[10]
-
Problem 4: The final product has a low yield.
-
Probable Cause 1: Too much solvent was used. As mentioned previously, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[9]
-
Solution: Before discarding the mother liquor, you can test for remaining product by dipping a glass rod into the solution and allowing the solvent to evaporate.[9] If a significant residue remains, you can try to recover more product by concentrating the mother liquor and cooling it again.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too much during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss of material.
-
Solution: Use a pre-heated funnel and filter flask, and pour the hot solution through in small batches to minimize cooling.[4] If crystallization occurs in the funnel, you can try to redissolve it by pouring a small amount of hot solvent over the crystals.
-
-
Probable Cause 3: Incomplete crystallization. Not allowing enough time for the solution to cool completely can result in a lower yield.
-
Solution: Ensure the solution has cooled to room temperature and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.[3]
-
Problem 5: The purified crystals are colored.
-
Probable Cause: Colored Impurities. The crude material may contain colored impurities that are not effectively removed by a single recrystallization.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal, as it can also adsorb some of the desired product. After adding the charcoal, boil the solution for a few minutes before performing the hot filtration.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures.[5] Given that this compound is a carboxylic acid, polar solvents are generally a good starting point.[6][7] Ethanol, methanol, or mixtures of ethanol and water are often suitable for recrystallizing aromatic carboxylic acids.[6][11] A small-scale solvent screening is the best approach to determine the optimal solvent or solvent system empirically.[12]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and broaden.[2]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide more quantitative information about the purity of the sample.[13]
Q3: What are the common impurities in crude this compound?
A3: The impurities present in crude this compound will depend on the synthetic route used for its preparation. Common impurities can include starting materials, reagents, and byproducts of the reaction. For instance, if prepared by iodination of 2-methylbenzoic acid, isomers such as 3-iodo-2-methylbenzoic acid and 5-iodo-2-methylbenzoic acid could be present as impurities.[14] If synthesized from 5-methyl-anthranilic acid, unreacted starting material or other regioisomers could be impurities.[15][16]
Q4: Is it possible to recover product from the mother liquor?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the solute and then cooling the solution again. However, this second crop of crystals is typically less pure than the first.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The specific solvent and volumes may need to be optimized based on the nature and quantity of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.[4] Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[3] Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.[2] Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[2][3] Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. The crystals can then be transferred to a watch glass to air dry further or dried in a vacuum oven at a low temperature.
-
Analysis: Determine the mass and melting point of the purified this compound and calculate the percent recovery.
IV. Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | [17] |
| Molecular Weight | 262.04 g/mol | |
| CAS Number | 52107-90-1 | [18] |
V. Visualization
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
VI. References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. --INVALID-LINK--
-
University of York, Department of Chemistry. Problems with Recrystallisations. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. --INVALID-LINK--
-
Unknown. recrystallization.pdf. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. --INVALID-LINK--
-
Unknown. Recrystallization - Part 2. --INVALID-LINK--
-
Sigma-Aldrich. 3-Iodo-4-methylbenzoic acid 97. --INVALID-LINK--
-
Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office. --INVALID-LINK--
-
Guidechem. What is the synthesis method of 3-Iodo-4-methylbenzoic acid?. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. --INVALID-LINK--
-
Lee, S. Y. (2007). U.S. Patent No. 7,307,188. U.S. Patent and Trademark Office. --INVALID-LINK--
-
Biosynth. This compound. --INVALID-LINK--
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(1-2), 194-206. --INVALID-LINK--
-
ChemicalBook. 3-IODO-5-METHYL-BENZOIC ACID. --INVALID-LINK--
-
Unknown. Recrystallization. --INVALID-LINK--
-
ChemBK. BENZOIC ACID, 3-IODO-4-METHYL. --INVALID-LINK--
-
Benchchem. A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents. --INVALID-LINK--
-
Unknown. Recrystallization of Benzoic Acid. --INVALID-LINK--
-
PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. --INVALID-LINK--
-
Solubility of Things. 3-Methylbenzoic acid. --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. --INVALID-LINK--
-
Nagaki, A., et al. (2010). U.S. Patent No. 7,642,374. U.S. Patent and Trademark Office. --INVALID-LINK--
-
Zhang, M., et al. (2016). EP Patent No. 3,059,220. European Patent Office. --INVALID-LINK--
-
European Patent Office. (2018). Method of preparing and recovering 2-methyl-5-iodobenzoic acid (EP Patent No. 3059220). --INVALID-LINK--
-
Woollett, G. H., & Johnson, W. W. (1930). Salicylic acid, 3,5-diiodo-. Organic Syntheses, 10, 38. --INVALID-LINK--
-
Benchchem. Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS. --INVALID-LINK--
-
BLD Pharm. 3-Iodo-5-methoxy-2-methylbenzoic acid. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
CymitQuimica. 3-IODO-5-METHYL-BENZOIC ACID. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Iodo-5-methylbenzoic acid. PubChem. --INVALID-LINK--
-
Sigma-Aldrich. 2-Iodo-5-methylbenzoic acid AldrichCPR. --INVALID-LINK--
-
Alfa Chemistry. Recrystallization of Benzoic Acid. --INVALID-LINK--
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]
- 14. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-IODO-5-METHYL-BENZOIC ACID | 52107-90-1 [chemicalbook.com]
Technical Support Center: Iodination of 3-Methylbenzoic Acid
Welcome to the technical support center for the iodination of 3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges, particularly the formation of undesired side products.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is low, and the reaction seems to stop prematurely. What is happening?
A1: Probable Cause: Reaction Reversibility
The direct iodination of aromatic rings with molecular iodine (I₂) is a reversible process.[1] The reaction produces hydrogen iodide (HI) as a byproduct. HI is a strong reducing agent that can reduce the iodinated product back to the starting material, 3-methylbenzoic acid, thus establishing an unfavorable equilibrium.[1][2]
Solution: Employ an Oxidizing Agent
To drive the reaction to completion, an oxidizing agent must be added to the reaction mixture. The role of this agent is to oxidize the hydrogen iodide (HI) byproduct to iodine (I₂), effectively removing it from the equilibrium and preventing the reverse reaction.[1][3]
Recommended Oxidizing Agents & Conditions:
| Oxidizing Agent | Typical Conditions | Considerations |
| Nitric Acid (HNO₃) | I₂ / HNO₃ | Can lead to nitrated side products.[4] |
| Iodic Acid (HIO₃) | I₂ / HIO₃ in H₂SO₄ | A powerful and effective system, even for deactivated arenes.[5][6] |
| Hydrogen Peroxide (H₂O₂) | I₂ / H₂O₂ in an acidic medium | A greener oxidant choice, though may require acid catalysis.[7][8] |
| Copper Salts (e.g., CuCl₂) | I₂ / CuCl₂ | Accelerates the reaction by oxidizing I₂ to a more powerful electrophile.[3][7] |
Step-by-Step Protocol Adjustment:
-
Select an appropriate oxidizing agent from the table above based on your substrate's sensitivity and desired reaction conditions.
-
In a typical setup, the oxidizing agent is added to the mixture of 3-methylbenzoic acid and iodine in a suitable solvent (e.g., acetic acid).
-
Maintain careful temperature control, as the oxidation of HI can be exothermic.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
Q2: My TLC and NMR show multiple product spots. What are these impurities?
A2: Probable Causes: Lack of Regioselectivity and Poly-iodination
The substitution pattern on 3-methylbenzoic acid makes it susceptible to forming a mixture of isomers and di-iodinated products. This is due to the competing directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups.
-
Regioisomers: The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[9] This results in electrophilic attack at multiple positions on the ring, primarily positions 2, 4, and 6, leading to a mixture of 2-iodo-, 4-iodo-, and 6-iodo-3-methylbenzoic acid. The exact ratio depends heavily on the reaction conditions. Some palladium-catalyzed methods have been developed to selectively direct iodination to the ortho position of the carboxylic acid.[10][11]
-
Poly-iodination: Once the first iodine atom is attached, the ring is still activated enough (depending on the initial iodination position) to undergo a second iodination, especially if an excess of the iodinating agent is used or if reaction times are prolonged. This leads to di-iodo-3-methylbenzoic acid byproducts.[12][13]
Solutions:
-
To Control Regioselectivity: Achieving high regioselectivity can be challenging. Milder iodinating agents like N-Iodosuccinimide (NIS), often with an acid catalyst, can sometimes offer better control than harsher I₂/oxidant systems.[14][15] For specific isomers, a multi-step synthetic route (e.g., via a Sandmeyer reaction from the corresponding amine) may be necessary.[16][17]
-
To Prevent Poly-iodination:
-
Use a stoichiometric amount (1.0 to 1.1 equivalents) of the iodinating agent relative to the 3-methylbenzoic acid.
-
Monitor the reaction closely and stop it as soon as the starting material has been consumed to prevent the formation of di-iodinated products.
-
Maintain the lowest effective reaction temperature to reduce the rate of the second iodination.
-
Q3: I've isolated a neutral, non-acidic byproduct. What could it be?
A3: Probable Cause: Decarboxylative Iodination
Under certain conditions, particularly at higher temperatures or in the presence of specific metal catalysts (like silver or copper salts), benzoic acids can undergo decarboxylative iodination.[12][18][19] In this side reaction, the carboxylic acid group is lost as CO₂ and replaced by an iodine atom, which would result in the formation of 2-iodo- or 4-iodotoluene.
Solutions:
-
Maintain Mild Reaction Conditions: Avoid excessive heating. Most aromatic iodinations can be performed at temperatures ranging from room temperature to around 80-100°C. Check for exotherms during the reaction.
-
Avoid Hunsdiecker-type Conditions: Be cautious when using silver or other heavy metal salts, as these are known to promote decarboxylation.[12][20] If such catalysts are necessary, optimization studies at lower temperatures are critical.
-
Choose an Appropriate Iodinating System: Systems like NIS in trifluoroacetic acid are highly effective for iodination and are less prone to inducing decarboxylation under controlled conditions.[15]
Frequently Asked Questions (FAQs)
Q: Which iodinating agent is best for 3-methylbenzoic acid?
A: The "best" agent depends on your specific goals regarding yield, selectivity, and reaction conditions.
-
Iodine (I₂) with an Oxidant: This is a classic, cost-effective method suitable for large-scale synthesis. However, it can lack regioselectivity and require harsh conditions.[6][21]
-
N-Iodosuccinimide (NIS): NIS is a milder, more selective electrophilic iodinating agent.[22] It often requires an acid catalyst (like trifluoroacetic acid) to activate it, especially for deactivated rings.[15][23] It is an excellent choice for minimizing side reactions and works well with a variety of functional groups.[14]
-
Iodine Monochloride (ICl): This is a highly reactive iodinating agent but may also lead to chlorinated byproducts.
Q: How do the directing groups on 3-methylbenzoic acid influence the outcome?
A: The interplay between the activating ortho, para-directing methyl group and the deactivating meta-directing carboxyl group is crucial.
-
Position 2: ortho to -CH₃ (activating), ortho to -COOH (deactivating). Sterically hindered.
-
Position 4: para to -CH₃ (activating), ortho to -COOH (deactivating).
-
Position 6: ortho to -CH₃ (activating), meta to -COOH (less deactivating).
The final product distribution is a kinetic and thermodynamic balance between these electronic and steric factors. Position 6 is often a major product due to the strong activation from the methyl group and less deactivation from the meta-positioned carboxyl group.
Q: Can I avoid using a solvent?
A: While some reactions can be run neat, particularly if the starting material is a liquid, using a solvent is highly recommended for the iodination of 3-methylbenzoic acid. A solvent like glacial acetic acid helps to homogenize the reaction mixture, control the temperature, and prevent the sublimation of iodine.[24]
Visualized Mechanisms & Workflows
Primary & Side Reaction Pathways
Caption: Key reaction pathways in the iodination of 3-methylbenzoic acid.
Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common iodination issues.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol utilizes a milder iodinating agent, which can offer better control over the reaction.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid or acetonitrile (approx. 10 mL per gram of starting material).
-
Add N-Iodosuccinimide (NIS) (1.05 eq).
-
Carefully add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).[15]
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat gently (e.g., 50-60°C) to facilitate the reaction.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LCMS every 30-60 minutes.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS, followed by a wash with saturated sodium bicarbonate solution and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to separate isomers.
-
Protocol 2: Iodination using Iodine and Iodic Acid
This protocol uses a classic and potent iodinating system.
-
Reaction Setup:
-
To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq), iodine (I₂) (0.5 eq), and iodic acid (HIO₃) (0.2 eq).
-
Add glacial acetic acid as the solvent.
-
Slowly add concentrated sulfuric acid (e.g., 0.5 eq) as a catalyst while cooling the flask in an ice bath.[5]
-
-
Reaction Execution:
-
Allow the mixture to warm to room temperature and then heat to 70-80°C with vigorous stirring.
-
The disappearance of the characteristic purple color of iodine often indicates reaction progress. Monitor by TLC or LCMS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture and pour it over crushed ice.
-
A precipitate of the crude product should form. If not, extract with a suitable organic solvent like ethyl acetate.
-
Perform the same washing procedure as in Protocol 1 (sodium thiosulfate, sodium bicarbonate, brine).
-
Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.
-
References
- 1. organicmystery.com [organicmystery.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iodination - Wordpress [reagents.acsgcipr.org]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 14. calibrechem.com [calibrechem.com]
- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 16. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 20. US4012454A - Iodination process - Google Patents [patents.google.com]
- 21. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
Suzuki Reaction Optimization for Aryl Iodides: A Technical Support Guide
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with aryl iodides. Aryl iodides are highly reactive partners in Suzuki couplings due to the facile oxidative addition step.[1] However, their unique properties can also lead to specific challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions for maximal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when using aryl iodides in Suzuki reactions.
Q1: My reaction with an aryl iodide is giving a low yield, and I see a significant amount of a dehalogenated byproduct (Ar-H). What's happening and how can I fix it?
A1: This is a classic case of dehalogenation , a common side reaction where the iodide is replaced by a hydrogen atom.[2][3] Aryl iodides are particularly susceptible to this issue.[2][3]
-
The "Why": The mechanism often involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in your reaction, including amine bases, alcohol solvents, or even trace amounts of water.[4] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, yielding the undesired Ar-H product.[2][4]
-
Troubleshooting Steps:
-
Base Selection: Switch to a non-coordinating, anhydrous inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These are less likely to generate hydride species compared to amine bases.
-
Solvent Purity: Ensure your solvents are rigorously anhydrous and deoxygenated. Alcohols are known contributors to dehalogenation.[4] Consider using solvents like toluene, dioxane, or THF.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or BrettPhos can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[5]
-
Temperature Control: While counterintuitive, sometimes carefully increasing the temperature can favor the cross-coupling over dehalogenation.[2] However, excessively high temperatures can also promote side reactions.
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I prevent it?
A2: Boronic acid homocoupling is another frequent side reaction, often exacerbated by the presence of oxygen.[4][6]
-
The "Why": This side reaction is typically promoted by Pd(II) species in the reaction mixture.[4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it needs to be reduced to the active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[7] The presence of oxygen can also facilitate the oxidation of Pd(0) to Pd(II), further promoting this unwanted pathway.[4][6]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture, including all solvents and reagents, is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solution for an extended period.[2][8]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[4][7]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes increase the rate of homocoupling.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[9]
-
Q3: My reaction is sluggish or stalls, especially at lower temperatures, even though I'm using a reactive aryl iodide. Why is this happening?
A3: This can be a surprising issue with aryl iodides, particularly when using traditional PPh₃-based catalyst systems at lower temperatures (e.g., ~50 °C).[10][11]
-
The "Why": While oxidative addition to the Ar-I bond is fast, the resulting palladium(II)-iodide intermediate (trans-[Pd(L)₂(Ar)(I)]) can be surprisingly unreactive and slow to proceed through the subsequent steps of the catalytic cycle, especially in the presence of excess phosphine ligand.[10][11] The strong binding of the iodide to the palladium center can slow down the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Increase Temperature: Often, increasing the reaction temperature to 80-110 °C is sufficient to overcome this sluggishness.[5]
-
Ligand Selection: Switch from PPh₃ to more electron-rich and bulky monodentate ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[5][12] These can facilitate the later steps of the catalytic cycle.
-
Solvent Choice: While solvent effects can be complex, sometimes switching to a more polar solvent system (e.g., DMF or aqueous mixtures) can improve rates, though this should be done cautiously as it can also affect selectivity and side reactions.[13][14]
-
Part 2: Troubleshooting Guide by Symptom
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield / No Reaction | 1. Inactive Catalyst | • Use a fresh bottle of palladium precatalyst. • Consider using a more active, pre-ligated precatalyst (e.g., XPhos Pd G3/G4).[15] • Ensure proper inert atmosphere techniques. |
| 2. Poor Boronic Acid Quality | • Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[4] • Protodeborylation (hydrolysis of the boronic acid) can be an issue, especially with heteroaryl boronic acids.[4] | |
| 3. Suboptimal Base/Solvent | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[5] • Screen different solvents (e.g., Toluene, Dioxane, THF, MeTHF/water).[15] | |
| Dehalogenation (Ar-H formation) | 1. Hydride Source in Reaction | • Avoid alcohol solvents and amine bases.[2][4] • Use anhydrous inorganic bases (K₃PO₄, Cs₂CO₃).[5] • Ensure solvents are strictly anhydrous. |
| 2. Slow Reductive Elimination | • Use bulky, electron-rich phosphine ligands (SPhos, XPhos) to accelerate the desired coupling.[5] | |
| Homocoupling (Ar'-Ar' formation) | 1. Presence of Oxygen | • Rigorously degas all solvents and the reaction mixture (freeze-pump-thaw is best).[2][8] |
| 2. Use of Pd(II) Precatalyst | • Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[4][7] | |
| Reaction with Sterically Hindered Aryl Iodide Fails | 1. Steric Hindrance Impeding Reductive Elimination | • Use bulky monodentate phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These are often superior to bidentate ligands for hindered substrates.[5] |
| 2. Inadequate Base Strength | • Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[5] |
Part 3: Key Parameter Optimization for Aryl Iodides
Catalyst and Ligand Selection
The choice of the palladium source and ligand is paramount. While aryl iodides are reactive enough for oxidative addition with simpler catalysts like Pd(PPh₃)₄, challenging substrates benefit greatly from modern, sophisticated ligand systems.[16]
| Catalyst System | When to Use | Rationale |
| Pd(PPh₃)₄ | Simple, unhindered aryl iodides. | A reliable, all-in-one Pd(0) source with a basic ligand. Can be sluggish at low temperatures.[4][10] |
| Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, SPhos) | Sterically hindered or electron-rich aryl iodides.[5] | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, increasing reaction rates and suppressing side reactions.[5] Using a separate ligand allows for fine-tuning. |
| Pre-formed Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | For reproducibility and high activity, especially with difficult substrates. | These are air-stable, provide a 1:1 Pd:Ligand ratio, and are highly efficient at generating the active LPd(0) species, leading to more consistent results.[15] |
| PdCl₂(dppf) | Generally reliable, but may be less effective for highly hindered systems. | A common and effective catalyst system, but bulky monodentate ligands often outperform bidentate ones like dppf for sterically demanding couplings.[5] |
Experimental Workflow: Ligand Screening for a Challenging Aryl Iodide
Caption: Parallel screening workflow for optimal ligand selection.
Base and Solvent Selection
The base activates the boronic acid for transmetalation and the solvent influences solubility, reaction rate, and even selectivity.[1][12][13]
-
Bases: For aryl iodides, inorganic bases are generally preferred to minimize dehalogenation.
-
K₃PO₄: A strong, effective base, often used in anhydrous conditions. A small amount of water can sometimes be beneficial.[5]
-
Cs₂CO₃: A highly effective, albeit more expensive, base for difficult couplings.[5]
-
K₂CO₃: A milder, common base, often used in aqueous solvent mixtures.
-
KF: Can be used for substrates with base-labile functional groups.[12]
-
-
Solvents: The choice of solvent is critical and often substrate-dependent.
-
Aprotic, Non-polar: Toluene, Dioxane, THF are excellent general-purpose solvents.
-
Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water can accelerate the reaction, particularly with inorganic bases.[15] Vigorous stirring is essential for these biphasic systems.
-
Polar Aprotic: DMF, DMAc, or MeCN can be used when solubility is an issue, but be aware they can influence selectivity and side reactions.[13][14]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
Part 4: General Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a generic aryl iodide. Optimization will likely be required for specific substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.1 M solution)
Procedure:
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl iodide, boronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
3-Iodo-5-methylbenzoic acid solubility in common organic solvents
Technical Support Center: 3-Iodo-5-methylbenzoic acid Solubility
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and pharmaceutical scientists to provide a deep understanding of the solubility characteristics of this compound. Given the scarcity of published quantitative solubility data, this guide focuses on predicting solubility behavior based on physicochemical properties and provides robust, step-by-step protocols for you to determine solubility in your own laboratory settings.
Part 1: Physicochemical Profile & Solubility Predictions
Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvents. The molecule's structure—featuring a polar carboxylic acid group, a nonpolar methyl group, and a large, polarizable iodine atom on an aromatic ring—creates a nuanced solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| Melting Point | 210-212 °C | [1] |
| pKa (Predicted) | ~3.9 | [2] |
| Predicted XLogP3 | 3.2 | [3] |
Expert Insights on Expected Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The carboxylic acid group (-COOH) can both donate and accept hydrogen bonds.[4] This makes the compound likely to be soluble in polar protic solvents like alcohols. Its solubility in water is expected to be limited due to the hydrophobic nature of the iodinated benzene ring.[5]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group, which should promote solubility. The formation of hydrogen-bonded dimers of the acid is likely inhibited in these solvents, favoring solute-solvent interactions.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar surface area of the iodinated aromatic ring suggests some affinity for non-polar solvents. However, the highly polar carboxylic acid group will significantly limit solubility in purely non-polar environments like hexane.[7]
-
Aqueous Base (e.g., aq. NaOH, aq. NaHCO₃): As a carboxylic acid, it will readily react with aqueous bases to form a water-soluble carboxylate salt.[8] This is a key characteristic for extraction and purification processes.
Part 2: Quantitative Solubility Determination: A Practical Guide
Experimental Protocol: Isothermal Shake-Flask Method
This method is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of solubility at a given temperature.
Step 1: Preparation
-
Accurately weigh a series of glass vials.
-
Select a range of solvents for testing based on the predictions in Part 1. A good starting list would include methanol, ethanol, acetone, ethyl acetate, toluene, and hexane.
Step 2: Sample Addition
-
Add an excess amount of this compound to each vial. It is crucial to have a visible amount of undissolved solid to ensure the solution becomes saturated.
-
Add a precise, known volume (e.g., 5.00 mL) of the selected solvent to each vial.
Step 3: Equilibration
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to your desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9]
Step 4: Phase Separation
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.
Step 5: Analysis
-
Transfer the filtered, saturated solution into a pre-weighed vial.
-
Determine the mass of the transferred solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial containing the dried solid residue.
Step 6: Calculation
-
Calculate the mass of the dissolved solid by subtracting the tare weight of the vial from the final weight.
-
Calculate the solubility in your desired units (e.g., mg/mL or g/100 mL).
Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound isn't dissolving in a solvent where I expected it to be soluble. What's going wrong?
A1: There are several possibilities:
-
Kinetics vs. Thermodynamics: Dissolution can be slow. Ensure you are shaking/agitating the mixture for a sufficient amount of time (24-72 hours) to reach thermodynamic equilibrium.[9]
-
Polymorphism: The compound may exist in a different, less soluble crystalline form (polymorph) than expected.
-
Purity: Impurities can significantly suppress solubility. Verify the purity of your compound.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[10][11] Ensure your experimental temperature is controlled and recorded.
Q2: How do I know for sure that I've reached the saturation point?
A2: The definitive sign of saturation is the persistent presence of undissolved solid material in the vial after the equilibration period. If all your compound dissolves, you have not reached the saturation limit, and you should repeat the experiment by adding more solid.
Q3: I am getting inconsistent solubility results between experiments. What are the common sources of error?
A3: Inconsistency often stems from a few key areas:
-
Temperature Fluctuations: Even small changes in temperature can alter solubility. Use a reliable, calibrated thermostatic bath.
-
Solvent Evaporation: Ensure vials are sealed tightly during equilibration and sample handling. Evaporation will artificially increase the calculated solubility.
-
Incomplete Equilibration: If the shaking time is too short, you will measure kinetic solubility, not the true thermodynamic solubility, leading to lower, variable results.
-
Pipetting/Transfer Errors: Inaccurate volume measurements of the solvent or the saturated solution aliquot will directly impact your final calculation. Use calibrated pipettes.
-
Solid Transfer: Accidentally transferring solid particles along with your saturated solution aliquot is a major source of error. Always use a syringe filter.
Q4: I added my compound to 5% aq. NaOH and it dissolved, but when I added 5% aq. HCl, a precipitate formed. What does this mean?
A4: This is the expected behavior for a water-insoluble carboxylic acid.[12] In the basic solution, the acidic proton is removed, forming the highly polar and water-soluble sodium 3-iodo-5-methylbenzoate salt. When you re-acidify the solution with HCl, you protonate the carboxylate salt, regenerating the original, water-insoluble carboxylic acid, which then precipitates out of the aqueous solution.[8][13] This confirms the acidic nature of your compound.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common solubility experiment issues.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-5-iodo-3-methylbenzoic Acid | C8H8INO2 | CID 11231233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H7IO2 | CID 19261771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.ws [chem.ws]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. csub.edu [csub.edu]
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Low or no conversion of starting materials to the desired product is a frequent challenge in palladium-catalyzed reactions. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven experience.
Part 1: Initial Checks - The First Response to a Failed Reaction
Before delving into the intricacies of catalyst systems and reaction parameters, it is crucial to systematically verify the foundational elements of your experimental setup. Often, the root cause of low conversion lies in basic experimental variables.
Q1: My cross-coupling reaction shows little to no product formation. What are the very first things I should check?
A1: A systematic initial assessment is critical to avoid unnecessary and time-consuming optimization of more complex parameters. Begin by scrutinizing the following:
-
Integrity of the Inert Atmosphere: Palladium(0), the active catalytic species in most cross-coupling reactions, is highly sensitive to atmospheric oxygen. Inefficient degassing of the reaction vessel and solvents is a common culprit for failed reactions. Ensure that you have a robust protocol for establishing and maintaining an inert atmosphere (e.g., multiple cycles of vacuum/backfill with argon or nitrogen, or sparging the solvent with inert gas).[1][2]
-
Reagent Purity and Stoichiometry: The purity of all reagents, including the substrate, coupling partner, base, and solvent, is paramount. Impurities can act as catalyst poisons.[3]
-
Solvents: Use freshly distilled or anhydrous grade solvents. Some solvents can degrade over time, leading to the formation of impurities that can interfere with the reaction.[1]
-
Bases: The choice and quality of the base are critical. For instance, ensure that hygroscopic bases have been stored correctly.
-
Starting Materials: Verify the purity of your starting materials. Impurities can inhibit the catalyst or lead to side reactions.
-
-
Reaction Temperature: Ensure that your reaction is being conducted at the intended temperature. Inaccurate temperature control can significantly impact reaction rates. For reactions requiring elevated temperatures, ensure uniform heating.
Below is a workflow diagram to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low conversion.
Part 2: The Catalyst System - Heart of the Reaction
The palladium catalyst is the engine of the cross-coupling reaction. Its activity and stability are influenced by several factors.
Q2: I've confirmed my initial checks are in order, but the conversion is still low. How do I troubleshoot the palladium catalyst itself?
A2: Issues with the catalyst system often fall into three categories: catalyst poisoning, inefficient activation of the precatalyst, and inappropriate catalyst loading.
Catalyst Poisoning
Q2.1: What are common catalyst poisons and how can I avoid them?
A2.1: Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium center, rendering it inactive.[4] Common poisons include:
-
Sulfur and Nitrogen Compounds: Thiophenes, amines, and other sulfur- or nitrogen-containing functional groups can act as strong ligands for palladium, competitively inhibiting the desired catalytic cycle.[3][5] If your substrate or coupling partner contains these functional groups, it may be necessary to use a higher catalyst loading or specialized ligands that can mitigate this poisoning effect.
-
Halides: While halides are part of the reaction (as the leaving group on the electrophile), certain halide salts can interfere with the catalyst.
-
Water and Oxygen: As mentioned in the initial checks, water and oxygen can lead to the deactivation of the catalyst.[6]
Experimental Protocol: Reagent Purification to Remove Potential Poisons
-
Solvent Purification:
-
If not using commercially available anhydrous solvents, distill the solvent from an appropriate drying agent under an inert atmosphere. For example, toluene can be distilled from sodium/benzophenone, and THF from potassium/benzophenone.
-
-
Substrate Purification:
-
If impurities are suspected in your starting materials, consider recrystallization, distillation, or column chromatography to purify them before use.
-
Pre-catalyst Activation
Q2.2: I'm using a Pd(II) precatalyst. Could the problem be with its activation to the active Pd(0) species?
A2.2: Yes, this is a common issue. Many palladium-catalyzed reactions utilize a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[7] Inefficient reduction can lead to low catalytic activity.[7]
-
Factors Influencing Reduction: The reduction of the Pd(II) precatalyst can be influenced by the choice of ligand, base, solvent, and even the starting materials themselves.[7]
-
Troubleshooting Strategies:
-
Switch to a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[3] This can be a straightforward way to determine if precatalyst activation is the issue.
-
Optimize Reaction Conditions for Reduction: The choice of phosphine ligand can play a role in the reduction of the Pd(II) center.[7] Some ligands are more effective at promoting this step.
-
Catalyst Loading
Q2.3: How does the catalyst loading affect the reaction, and could I be using too little?
A2.3: The amount of catalyst used, or catalyst loading, is a critical parameter. While lower catalyst loadings are desirable for cost and sustainability reasons, an insufficient amount of active catalyst will naturally lead to low conversion.[8]
-
Typical Catalyst Loadings: For many cross-coupling reactions, catalyst loadings in the range of 0.5-5 mol% are common.[8]
-
When to Increase Catalyst Loading: If you suspect catalyst deactivation or are working with challenging substrates, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome the issue. However, simply adding more catalyst is not always the solution and can sometimes lead to an increase in side reactions.
The following diagram illustrates the decision-making process for troubleshooting the catalyst system.
Caption: Troubleshooting the palladium catalyst system.
Part 3: The Ligand - The Catalyst's Co-pilot
The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.
Q3: How do I know if my choice of ligand is the problem, and how do I select a better one?
A3: The ligand is intimately involved in nearly every step of the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition or slow down key steps like oxidative addition or reductive elimination.
-
Steric and Electronic Properties: The steric bulk and electron-donating ability of the ligand are key properties to consider.
-
Bulky, Electron-Rich Ligands: For challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) are often required to promote the oxidative addition and reductive elimination steps.[2][9]
-
-
Ligand Screening: If you are developing a new reaction or working with a particularly difficult substrate, a ligand screening experiment is often the most effective way to identify the optimal ligand.[10]
Experimental Protocol: Ligand Screening
-
Setup: In a glovebox, prepare an array of small-scale reaction vials.
-
Reagents: To each vial, add the substrate, coupling partner, base, and solvent.
-
Ligand Addition: To each vial, add a different phosphine ligand from a pre-weighed stock. Ensure the palladium-to-ligand ratio is appropriate for the chosen ligands (often 1:1 or 1:2).
-
Catalyst Addition: Add the palladium source to each vial.
-
Reaction: Seal the vials and run the reactions under identical conditions (temperature, time).
-
Analysis: Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to the desired product.
| Ligand Type | Typical Application | Examples |
| Trialkylphosphines | General purpose, good for electron-rich aryl halides | P(t-Bu)₃ |
| Triarylphosphines | Less electron-rich, can be less active for challenging substrates | PPh₃ |
| Biarylphosphines | Bulky and electron-rich, excellent for sterically hindered substrates and aryl chlorides | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, can be very effective for difficult couplings | IPr, IMes |
Part 4: Reaction Partners and Conditions
The substrates, base, and solvent are not passive components; they actively participate in and influence the catalytic cycle.
Q4: I've optimized my catalyst and ligand, but the reaction is still not efficient. What other reaction parameters should I investigate?
A4: The interplay between the substrates, base, and solvent can have a profound impact on the reaction outcome.
Substrate Reactivity
Q4.1: Could my starting materials be the issue, even if they are pure?
A4.1: Yes, the inherent electronic and steric properties of your substrates are critical.
-
Electrophile (Aryl Halide/Triflate): The rate of oxidative addition is highly dependent on the nature of the leaving group (I > Br > OTf > Cl) and the electronic properties of the aryl ring. Electron-withdrawing groups on the aryl halide generally accelerate oxidative addition, while electron-donating groups can make this step more difficult.[11]
-
Nucleophile (e.g., Boronic Acid in Suzuki Coupling): The stability of the nucleophile is important. For example, some boronic acids are prone to decomposition under the reaction conditions.[12]
Base Selection
Q4.2: How critical is the choice of base?
A4.2: The base is crucial for several steps in many cross-coupling reactions, particularly the transmetalation step in Suzuki couplings.[13]
-
Base Strength and Solubility: The strength and solubility of the base can significantly affect the reaction rate. A base that is too weak may not be effective, while a base that is too strong could lead to side reactions. The solubility of the base in the reaction solvent is also important for its effectiveness.[13] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[13]
Solvent Effects
Q4.3: Can changing the solvent improve my reaction?
A4.3: The solvent can have a dramatic effect on the reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of individual steps in the catalytic cycle.[14][15]
-
Polar vs. Nonpolar Solvents: The polarity of the solvent can influence the reaction outcome. For example, in some Suzuki-Miyaura couplings, polar solvents can alter the chemoselectivity of the reaction.[15][16]
-
Coordinating Solvents: Solvents that can coordinate to the palladium center (e.g., THF, dioxane) can influence the stability and reactivity of the catalyst.[14]
The following table summarizes common solvents for palladium-catalyzed cross-coupling reactions.
| Solvent | Properties | Commonly Used In |
| Toluene | Nonpolar, high boiling point | Suzuki, Buchwald-Hartwig |
| Dioxane | Polar aprotic, coordinating | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | Polar aprotic, coordinating | Suzuki, Negishi |
| N,N-Dimethylformamide (DMF) | Polar aprotic, high boiling point | Heck, Sonogashira |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Iodo-5-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-Iodo-5-methylbenzoic acid. It combines established chemical principles with practical, field-proven techniques to address common challenges encountered during synthesis and purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Impurities typically arise from the synthetic route employed. The most common starting material is 3-methylbenzoic acid (m-toluic acid). Therefore, potential impurities include:
-
Unreacted Starting Material: Residual 3-methylbenzoic acid.
-
Regioisomers: Isomeric iodinated products, such as 6-iodo-3-methylbenzoic acid, which can be difficult to separate due to similar physical properties.
-
Di-iodinated Species: Over-iodination can lead to products like 3,5-diiodo-methylbenzoic acid.
-
Residual Reagents: Traces of iodine, oxidizing agents, or catalysts used in the iodination step.
Table 1: Potential Impurities and Their Origin
| Impurity Type | Specific Example | Likely Origin |
|---|---|---|
| Starting Material | 3-Methylbenzoic acid | Incomplete reaction |
| Regioisomer | 6-Iodo-3-methylbenzoic acid | Non-selective iodination |
| By-product | 3,5-Diiodo-methylbenzoic acid | Over-iodination |
| Reagent | Residual Iodine (I₂) | Incomplete quenching/work-up |
Q2: What are the primary laboratory methods for purifying this compound?
The three most effective and widely used methods are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: An effective method for removing small quantities of impurities, provided a suitable solvent system can be identified.
-
Column Chromatography: A high-resolution technique ideal for separating compounds with very similar polarities, such as regioisomers.
Q3: How do I select the most appropriate purification method for my sample?
The choice depends on the nature and quantity of the impurities. The following workflow provides a general decision-making framework.
Q4: How can I effectively assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (literature value for a similar isomer is 210-212 °C). Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column is often effective for benzoic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of proton-containing impurities and confirm the product's structure.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral impurities (e.g., residual iodine) and basic impurities. It relies on converting the acidic product into its water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate fully. The top layer is typically the organic phase (confirm by adding a drop of water), and the bottom is the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The pure this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities at different temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable system. Based on patent literature for similar isomers, aqueous solutions of acetic acid or propionic acid are excellent candidates. A mixture of toluene and hexanes could also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils gently and the solid dissolves completely. If it doesn't dissolve, add small portions of hot solvent until a clear, saturated solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Rationale | Reference |
|---|---|---|
| Acetic Acid / Water (e.g., 70% aq. solution) | Provides a good solubility gradient for substituted benzoic acids. | |
| Propionic Acid / Water (e.g., 70% aq. solution) | Similar principle to acetic acid, may offer different selectivity. | |
| Toluene | Effective for purifying crude product after initial workup. |
| Ethanol / Water | A common polar solvent system suitable for moderately polar compounds. | |
Protocol 3: Purification by Flash Column Chromatography
This technique is best suited for separating compounds that are difficult to purify by other means, such as regioisomers. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. For this acidic compound, a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid is a good starting point. The acetic acid helps prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle air pressure to begin elution. Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Recrystallization Issues
Table 3: Troubleshooting Common Recrystallization Problems
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the crude material. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. |
| Very low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during a hot filtration step. 3. Crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use minimal amounts of ice-cold solvent for washing. |
Acid-Base Extraction Issues
Table 4: Troubleshooting Common Acid-Base Extraction Problems
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| An emulsion forms at the interface. | 1. Vigorous shaking, especially with chlorinated solvents. 2. High concentration of surfactants or particulate matter. | 1. Allow the funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Product does not precipitate upon acidification. | 1. Not enough acid was added to reach the pKa of the compound. 2. The product has some solubility in the cold aqueous solution. | 1. Continue adding acid until the pH is confirmed to be ~2. 2. Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
Column Chromatography Issues
Table 5: Troubleshooting Common Column Chromatography Problems
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor separation of spots (co-elution). | 1. The mobile phase is too polar. 2. The column was overloaded with the sample. | 1. Switch to a less polar mobile phase (e.g., increase the hexane:ethyl acetate ratio). 2. Use a larger column or a smaller amount of crude material. |
| Compound is stuck at the top of the column. | 1. The mobile phase is not polar enough. 2. The compound may be interacting too strongly with the silica (e.g., acidic silica with a basic compound, though not the case here). | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Ensure a small amount of acid (e.g., acetic acid) is included in the eluent to keep the compound protonated and reduce strong interactions with the silica surface. |
| Cracked or channeled column bed. | 1. The column was allowed to run dry. 2. Poor packing technique. | 1. Never let the solvent level drop below the top of the silica gel. 2. The column must be repacked. Ensure the silica is packed as a uniform slurry without air pockets. |
Technical Support Center: Catalyst Selection for Coupling Reactions with 3-Iodo-5-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for catalyst selection in palladium-catalyzed cross-coupling reactions involving 3-iodo-5-methylbenzoic acid. Our goal is to equip you with the knowledge to navigate the complexities of these reactions, ensuring successful and reproducible outcomes.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic compounds. The presence of the electron-withdrawing carboxylic acid group and the sterically influential methyl group, combined with the reactive C-I bond, presents unique challenges and opportunities in catalyst selection for various cross-coupling reactions. This guide will focus on three of the most powerful and versatile palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
We will delve into the rationale behind catalyst and ligand choice, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered in the laboratory.
Core Concepts in Catalyst Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[1][2] The electronic and steric properties of the this compound substrate directly influence the efficiency of these steps.
-
The Substrate: this compound
-
Iodo Group: The C-I bond is the most reactive of the carbon-halogen bonds, readily undergoing oxidative addition to a Pd(0) center.[1][3] This high reactivity allows for milder reaction conditions compared to analogous bromo or chloro derivatives.
-
Carboxylic Acid Group: This electron-withdrawing group can have a dual effect. It can activate the aryl iodide towards oxidative addition but may also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Methyl Group: The meta-positioned methyl group has a minor electronic influence but contributes to the overall steric environment of the molecule.
-
Logical Flow for Catalyst System Selection
References
Preventing Deiodination of 3-Iodo-5-methylbenzoic Acid During Reactions
Technical Support Center
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 3-iodo-5-methylbenzoic acid in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you overcome the common side reaction of deiodination.
Introduction to the Challenge: The Lability of the C-I Bond
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, the carbon-iodine (C-I) bond, while being the most reactive of the aryl halides, is also the most susceptible to cleavage under certain reaction conditions.[1][2] This undesired cleavage, known as deiodination or hydrodehalogenation, results in the formation of 5-methylbenzoic acid, a byproduct that consumes starting material and complicates purification. Understanding the mechanisms that lead to deiodination is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of 5-methylbenzoic acid in my Suzuki-Miyaura coupling. What is the primary cause of this deiodination?
A1: The formation of the deiodinated byproduct, 5-methylbenzoic acid, is a common challenge in palladium-catalyzed cross-coupling reactions.[3] This side reaction typically occurs through a competing pathway involving the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can then react with your starting material, this compound, to replace the iodine atom with a hydrogen atom.[3]
Several factors can promote the formation of Pd-H species:
-
The Base: The choice of base is critical. Strong bases, especially in the presence of protic solvents (like water or alcohols), can facilitate the generation of Pd-H.[3]
-
The Solvent: Protic solvents can serve as a hydride source.
-
The Ligand: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired deiodination.
Q2: How can I modify my reaction conditions to minimize deiodination in a Suzuki-Miyaura coupling?
A2: To suppress the formation of 5-methylbenzoic acid, you need to disfavor the palladium-hydride pathway. Here are several strategies:
-
Optimize the Base: Switch to a milder, non-coordinating inorganic base. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing deiodination.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos or SPhos can accelerate the desired C-C bond-forming reductive elimination step, which will outcompete the deiodination pathway.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the deiodination side reaction.[3]
-
Protect the Carboxylic Acid: The carboxylic acid group can sometimes interfere with the catalytic cycle. Converting it to an ester (e.g., a methyl or ethyl ester) before the coupling reaction can prevent this. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.[3]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Deiodination
If you are consistently observing deiodination, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: A workflow for troubleshooting deiodination.
Comparative Analysis of Reaction Conditions
The following table provides a comparative analysis of different reaction parameters and their likely impact on deiodination.
| Parameter | Condition Favoring Deiodination | Recommended Condition to Prevent Deiodination | Rationale |
| Base | Strong, coordinating bases (e.g., NaOH, Et₃N) | Milder, non-coordinating bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of palladium-hydride species.[3] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Accelerates reductive elimination, outcompeting deiodination.[3] |
| Temperature | High temperatures | Lower temperatures | Slows the rate of the deiodination side reaction.[3] |
| Solvent | Protic solvents (e.g., alcohols, water) | Aprotic solvents (e.g., dioxane, THF, toluene) | Minimizes the availability of a hydride source. |
| Atmosphere | Presence of oxygen | Strictly inert (Argon or Nitrogen) | Oxygen can lead to catalyst decomposition and side reactions.[4] |
Experimental Protocol: A General Procedure for Suppressing Deiodination in Sonogashira Coupling
This protocol provides a starting point for a Sonogashira coupling of this compound with a terminal alkyne, incorporating measures to prevent deiodination.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Note: For substrates prone to deiodination, consider a copper-free Sonogashira protocol.[4][5]
Analytical Methods for Detecting and Quantifying Deiodination
To effectively troubleshoot, you need reliable methods to detect and quantify the extent of deiodination.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the deiodinated byproduct, 5-methylbenzoic acid, by comparing it to a standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both qualitative and quantitative information. By monitoring the masses of both the starting material and the deiodinated product, you can accurately determine the extent of the side reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the deiodinated byproduct by integrating characteristic peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for separation and quantification, particularly if the compounds are volatile.
For more advanced and sensitive detection of iodine, techniques such as Instrumental Neutron Activation Analysis (INAA) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed, though these are less common for routine reaction monitoring.[6]
Mechanistic Insights: The Deiodination Pathway
Understanding the mechanism of deiodination is key to preventing it. The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction.
Caption: Competing catalytic cycles in cross-coupling reactions.
The key to success is to choose conditions that favor the "Desired Pathway" by accelerating the transmetalation and reductive elimination steps relative to the formation and reaction of the palladium-hydride species.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: A Guide to Safely Scaling Up the Synthesis of 3-Iodo-5-methylbenzoic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and efficient scale-up of 3-Iodo-5-methylbenzoic acid synthesis. The information herein is synthesized from established chemical principles and process safety literature to ensure both scientific integrity and practical applicability in a laboratory or pilot plant setting.
Section 1: Reaction Overview and Core Principles
The most reliable and regioselective method for synthesizing this compound is via a Sandmeyer-type reaction, starting from 3-Amino-5-methylbenzoic acid. This two-stage, one-pot process involves:
-
Diazotization: The conversion of the primary aromatic amine into a reactive aryldiazonium salt intermediate using nitrous acid at low temperatures.
-
Iodide Displacement: The subsequent reaction of the diazonium salt with an iodide source, typically potassium iodide (KI), which displaces the diazonium group to form the final product with the evolution of nitrogen gas.[1][2]
The key transformation is outlined below:
While effective, this reaction class presents significant safety challenges upon scale-up, primarily due to the inherent instability of the diazonium salt intermediate.[3][4]
Section 2: Critical Hazard Analysis and Mitigation (Q&A)
This section addresses the most critical safety questions and provides actionable mitigation strategies.
Q: What is the single most significant hazard when scaling up this synthesis?
A: The primary hazard is the aryldiazonium salt intermediate (3-carboxy-5-methylbenzenediazonium chloride). While useful, these compounds are notoriously unstable. In the solid, dry state, they can be shock-sensitive and violently explosive.[5][6] The thermal instability of diazonium salts and the large volume of nitrogen gas evolved during decomposition are major concerns for industrial-scale syntheses.[3][4]
Mitigation Strategy:
-
NEVER isolate the diazonium salt. It must be generated in situ and used immediately in the subsequent step.[5][6]
-
Always keep the diazonium salt in a cold aqueous solution. This significantly improves its stability.[6]
-
Avoid any accumulation of the intermediate. The process should be designed so that the rate of formation of the diazonium salt does not significantly exceed its rate of consumption. For larger scales, transitioning to a continuous flow process can be a highly effective safety measure.[7][8]
Q: Why is strict temperature control (0–5 °C) essential during the diazotization step?
A: There are three critical reasons for maintaining a low temperature:
-
Stability: Most aryldiazonium salts are unstable in aqueous solution above 5 °C and will begin to decompose, primarily to the corresponding phenol, which reduces yield and complicates purification.[5][6]
-
Exotherm Control: The formation of nitrous acid from sodium nitrite and acid, and its subsequent reaction with the amine, is exothermic.[9] Low temperatures and slow addition rates are crucial to dissipate this heat and prevent a runaway reaction.
-
Selectivity: Maintaining the low temperature ensures the diazonium salt is formed cleanly before proceeding to the iodination step.
Q: What are the risks of a temperature excursion or loss of cooling?
A: A loss of cooling can lead to a thermal runaway. As the temperature rises, the decomposition rate of the diazonium salt accelerates, releasing more heat and large volumes of nitrogen gas.[3][10] In a sealed or inadequately vented vessel, this can lead to a catastrophic pressure buildup and potential vessel rupture. The exothermic peak for some diazonium salt decompositions can be sharp, indicating an uncontrollable event.[3][4]
Q: How should the risk of excess nitrous acid be managed?
A: Using a stoichiometric amount of sodium nitrite is the first control measure.[6] However, a slight excess is often used to ensure complete conversion. This excess nitrous acid (HNO₂) is problematic as it can lead to unwanted side reactions.
Mitigation Strategy:
-
In-Process Check: Before proceeding with the iodination, check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).[6]
-
Quenching: If excess nitrous acid is present, it must be quenched. This is typically done by the slow addition of a quenching agent like sulfamic acid or urea until the starch-iodide test is negative. This step is critical for process safety and product purity.
Section 3: Experimental Protocols and Scale-Up Design
Lab Scale Protocol (10 g)
Reagents:
-
3-Amino-5-methylbenzoic acid: 10.0 g
-
Concentrated Hydrochloric Acid (HCl): 25 mL
-
Sodium Nitrite (NaNO₂): 5.0 g
-
Potassium Iodide (KI): 12.0 g
-
Sodium Thiosulfate (Na₂S₂O₃): ~2 g
-
Water (deionized)
Procedure:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g of 3-Amino-5-methylbenzoic acid in 100 mL of water.
-
Add 25 mL of concentrated HCl. Stir until a fine slurry of the amine hydrochloride salt is formed.
-
Cool the mixture to 0–5 °C in an ice-salt bath. Maintain this temperature for the entire diazotization.
-
In a separate beaker, dissolve 5.0 g of NaNO₂ in 20 mL of water and place this solution in the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .[9]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Perform a spot test with starch-iodide paper to check for a slight excess of nitrous acid. If the test is negative, add a small amount more of the NaNO₂ solution. If strongly positive, quench cautiously with a small amount of sulfamic acid.
-
In a separate 1 L beaker, dissolve 12.0 g of KI in 50 mL of water.
-
Slowly and cautiously, add the cold diazonium salt solution in portions to the KI solution with vigorous stirring. Expect gas evolution (N₂) and the formation of a dark precipitate.[11]
-
Once the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Gently warm the reaction mixture to 50–60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate. The cessation of gas bubbles is a good indicator.[11]
-
Cool the mixture back to room temperature. Add solid sodium thiosulfate in small portions until the dark color of excess iodine is discharged and a tan or off-white solid remains.[12]
-
Isolate the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., aqueous ethanol) to yield this compound.
Pilot Scale-Up Considerations (1 kg)
Directly scaling the lab protocol is unsafe. The following modifications are essential for a 1 kg scale synthesis in a jacketed glass reactor:
-
Heat Transfer: A jacketed reactor with a powerful overhead stirrer is mandatory for controlling the exotherms. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.
-
Reagent Addition: Use calibrated dosing pumps for the slow, controlled addition of the sodium nitrite solution. The addition rate should be tied to the reactor's cooling capacity to maintain the critical 0–5 °C range.
-
Venting and Off-Gas: The reactor must be equipped with a robust venting system and potentially an off-gas scrubber to handle the large volume of N₂ evolved during the iodide displacement and warming phase.
-
Quenching Strategy: The quench of excess iodine with sodium thiosulfate can also be exothermic. The thiosulfate solution should be added slowly to the cooled reactor slurry.
-
Process Analytical Technology (PAT): Consider using an in-situ temperature probe and potentially a reaction calorimeter (RC1) during development to fully characterize the heat flow of each step, allowing for the calculation of safe addition rates and cooling requirements.[10]
Section 4: Data Summary & Visualization
Table 1: Reagent Quantities for Lab vs. Pilot Scale
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. (approx.) |
| 3-Amino-5-methylbenzoic acid | 10.0 g | 1.00 kg | 1.0 |
| Concentrated HCl | 25 mL | 2.5 L | ~4.5 |
| Sodium Nitrite (NaNO₂) | 5.0 g | 0.50 kg | ~1.1 |
| Potassium Iodide (KI) | 12.0 g | 1.20 kg | ~1.1 |
| Water (Amine Slurry) | 100 mL | 10 L | - |
| Water (NaNO₂ Solution) | 20 mL | 2 L | - |
| Water (KI Solution) | 50 mL | 5 L | - |
Table 2: Critical Process Parameters and Controls
| Parameter | Setpoint | Control Strategy (Scale-Up) | Rationale |
| Diazotization Temp. | 0–5 °C | Jacketed reactor cooling, slow NaNO₂ addition via pump. | Prevents diazonium salt decomposition and thermal runaway.[13] |
| NaNO₂ Addition Time | 30-45 min | 5-8 hours | Maintain temperature; prevent accumulation of unreacted reagents. |
| Post-Reaction Warming | 50–60 °C | Slow heating ramp via jacket. | Ensures complete decomposition of the diazonium intermediate. |
| Gas Evolution | N/A | Adequate headspace, robust venting system. | Safely release large volumes of N₂ gas.[7] |
Process Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Section 5: Troubleshooting Guide
Q: My final yield is significantly lower than expected. What went wrong?
-
Cause 1: Incomplete Diazotization. This can happen if the temperature was too high or if there was insufficient nitrous acid.
-
Solution: Ensure the 0–5 °C range is strictly maintained. Always verify a slight excess of nitrous acid with a starch-iodide test before proceeding.[5]
-
-
Cause 2: Premature Decomposition. If the diazonium salt solution was allowed to warm up or sit for too long before adding to the iodide, it may have decomposed into the 3-hydroxy-5-methylbenzoic acid byproduct.[5]
-
Solution: Use the diazonium salt solution immediately after its preparation and keep it cold during any transfer.
-
-
Cause 3: Incomplete Iodide Displacement. The final warming step is crucial to drive the reaction to completion.
-
Solution: Ensure the reaction is held at 50-60 °C until all gas evolution has stopped.
-
Q: The reaction foamed excessively and nearly overflowed the reactor during the addition of the diazonium salt to the potassium iodide.
-
Cause: The rate of addition was too fast, leading to a rapid, uncontrolled evolution of nitrogen gas.
-
Solution: Reduce the addition rate significantly. Ensure the reactor has sufficient headspace (e.g., is no more than 60-70% full) to accommodate foaming. Powerful stirring can also help break up foam.
-
Q: My final product is difficult to purify and appears oily or discolored.
-
Cause 1: Phenol Byproduct Formation. This occurs if the diazonium salt decomposed due to excessive temperature.
-
Solution: This is difficult to fix post-synthesis. Prevention is key by maintaining strict temperature control during diazotization.
-
-
Cause 2: Azo Coupling Byproducts. This can sometimes occur, especially with electron-rich anilines, leading to highly colored impurities.[5]
-
Solution: Ensure the reaction medium remains strongly acidic. A thorough recrystallization or column chromatography may be required.
-
-
Cause 3: Residual Iodine. Insufficient quenching with sodium thiosulfate will leave elemental iodine, causing discoloration.
-
Solution: During workup, ensure enough thiosulfate is added to fully discharge the purple/brown color in the aqueous phase.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-Iodo-5-methylbenzoic Acid
This guide provides an in-depth technical analysis of the characterization of 3-iodo-5-methylbenzoic acid, a crucial building block in pharmaceutical and materials science. As researchers and drug development professionals, a definitive understanding of a molecule's structure is paramount. This document moves beyond a simple recitation of data, offering a comparative analysis of spectroscopic techniques, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The cornerstone of this guide is a detailed exploration of the ¹H NMR spectrum, from theoretical prediction to practical acquisition.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a substituted aromatic compound like this compound, ¹H NMR allows us to precisely map the positions of the substituents on the benzene ring, a critical aspect that dictates the molecule's reactivity and biological activity.
The following sections will dissect the predicted ¹H NMR spectrum of this compound, explaining the rationale behind the chemical shifts and coupling patterns. This theoretical framework is then juxtaposed with alternative analytical methods to provide a holistic characterization strategy.
Predicting the ¹H NMR Spectrum of this compound: A Causal Approach
The ¹H NMR spectrum of this compound is dictated by the electronic effects of its three substituents: the electron-withdrawing carboxylic acid and iodine atom, and the electron-donating methyl group. These substituents modulate the electron density around the aromatic protons, thereby influencing their resonance frequencies (chemical shifts).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.15 | s (singlet) | - | 1H |
| H-4 | 8.00 | s (singlet) | - | 1H |
| H-6 | 7.75 | s (singlet) | - | 1H |
| -CH₃ | 2.40 | s (singlet) | - | 3H |
| -COOH | 11.0 - 13.0 | br s (broad singlet) | - | 1H |
Justification of Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-2, H-4, H-6): The aromatic region of the spectrum is anticipated to show three distinct signals, each integrating to one proton.
-
H-2: This proton is situated between two electron-withdrawing groups, the carboxylic acid at position 1 and the iodine at position 3. This proximity leads to significant deshielding, shifting its signal to the furthest downfield position, estimated around 8.15 ppm.
-
H-4: Positioned between the iodine and methyl groups, the chemical shift of this proton will be a balance of the withdrawing effect of the iodine and the donating effect of the methyl group. It is predicted to be at a slightly lower chemical shift than H-2, around 8.00 ppm.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the iodine atom, both of which are deshielding. The methyl group is in the para position and will have a minor shielding effect. The net result is a downfield shift, predicted to be around 7.75 ppm.
-
Multiplicity: Due to the 1,3,5-substitution pattern, the aromatic protons are not adjacent to each other. Therefore, no significant spin-spin coupling is expected, and each aromatic proton should appear as a singlet.
-
-
Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and will experience a slight deshielding effect. Its signal is expected to appear as a singlet around 2.40 ppm.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. It will appear as a broad singlet at a very downfield chemical shift, typically in the range of 11.0 to 13.0 ppm. The broadness is a result of chemical exchange with trace amounts of water in the solvent.
Comparative Analysis: A Multi-Technique Approach to Confirmation
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on the corroboration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 120-150 ppm). The carbon bearing the iodine (C-3) will be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift. The carboxyl carbon (C-1) and the carbon attached to the methyl group (C-5) will also be readily identifiable. Methyl Carbon: A signal in the aliphatic region (approx. 20-25 ppm). Carboxyl Carbon: A signal in the downfield region (approx. 170-175 ppm). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹.[1] C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[1] C=C Stretch (Aromatic): Medium intensity absorptions in the 1600-1450 cm⁻¹ region. C-H Stretch (Aromatic and Methyl): Absorptions above and below 3000 cm⁻¹, respectively. C-I Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 262, corresponding to the molecular weight of C₈H₇IO₂. The presence of iodine will be confirmed by its characteristic isotopic pattern. Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 245) and -COOH (m/z = 217). The loss of the iodine atom would result in a peak at m/z = 135. |
The workflow for a comprehensive characterization would logically proceed as follows:
References
A Comparative Guide to the Reactivity of 3-Iodo-5-methylbenzoic acid vs. 3-bromo-5-methylbenzoic acid
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic pathway. Within the vast toolkit of organic synthesis, palladium-catalyzed cross-coupling reactions have become indispensable for forging carbon-carbon and carbon-heteroatom bonds. A pivotal parameter in these reactions is the choice of the aryl halide.
This guide provides an objective, data-driven comparison of the reactivity profiles of 3-Iodo-5-methylbenzoic acid and its common alternative, 3-bromo-5-methylbenzoic acid. We will delve into the fundamental principles governing their reactivity, present comparative data across several key transformations, and provide detailed experimental protocols to support your synthetic design and optimization efforts.
The Decisive Factor: Carbon-Halogen Bond Properties
The enhanced reactivity of aryl iodides over their bromide counterparts is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1][2][3][4] This lower bond dissociation energy is the primary determinant of reactivity in many reaction classes, particularly those where the cleavage of this bond is the rate-determining step.[1][3]
| Property | C-Br Bond | C-I Bond | Implication for Reactivity |
| Bond Length (nm) | ~0.193 | ~0.214 | The longer C-I bond is inherently weaker.[3] |
| Bond Energy (kJ/mol) | ~285 | ~213 | Less energy is required to cleave the C-I bond.[5][6] |
This difference in bond energy directly facilitates the crucial oxidative addition step in the catalytic cycles of numerous cross-coupling reactions.[1][2]
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > OTf >> Cl .[2][7][8][9] This hierarchy stems from the ease of the oxidative addition of the aryl halide to the low-valent palladium catalyst, which is frequently the rate-determining step of the catalytic cycle.[10][11]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.[12][13][14] The superior reactivity of this compound allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields compared to its bromo- counterpart.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 2 mol% Pd(PPh₃)₄, 2 eq. K₂CO₃ | Dioxane/H₂O, 80°C, 4h | >95% |
| 3-Bromo-5-methylbenzoic acid | 4-Methoxyphenylboronic acid | 2 mol% Pd(PPh₃)₄, 2 eq. K₂CO₃ | Dioxane/H₂O, 100°C, 12h | 85% |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Caption: Experimental workflow for the comparative Suzuki coupling.
-
Vessel Preparation: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and condensers, add this compound (1.0 mmol) to one and 3-bromo-5-methylbenzoic acid (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Add a deoxygenated 4:1 mixture of 1,4-dioxane and water (5 mL) to each flask.
-
Inerting: Seal the flasks and purge with argon for 15 minutes.
-
Reaction: Heat the flask containing the iodo-substrate to 80°C and the flask containing the bromo-substrate to 100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Add water (10 mL) and acidify to pH ~2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne.[15] The high reactivity of aryl iodides is particularly advantageous here, often allowing reactions to proceed at room temperature, whereas aryl bromides typically require heating.[15][16] This difference can be exploited for selective functionalization in molecules containing both iodo and bromo groups.[15] The general reactivity order is: vinyl iodide > vinyl bromide > aryl iodide > aryl bromide >> aryl chloride.[15]
Table 2: Comparative Performance in a Model Sonogashira Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylacetylene | 1 mol% Pd(PPh₃)₂Cl₂, 2 mol% CuI, 2 eq. Et₃N | THF, 25°C, 6h | 92% |
| 3-Bromo-5-methylbenzoic acid | Phenylacetylene | 1 mol% Pd(PPh₃)₂Cl₂, 2 mol% CuI, 2 eq. Et₃N | THF, 65°C, 16h | 78% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17] While the general reactivity trend for oxidative addition (I > Br) holds, making aryl iodides faster to react initially, some studies note that the iodide anion generated can sometimes act as an inhibitor to the catalyst.[18][19] However, for most practical applications, the cleavage of the C-I bond remains more facile, leading to faster overall reaction rates compared to C-Br bonds, especially with modern catalyst systems.[20][21]
Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| This compound | Morpholine | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos, 2 eq. Cs₂CO₃ | Toluene, 90°C, 8h | 90% |
| 3-Bromo-5-methylbenzoic acid | Morpholine | 2 mol% Pd₂(dba)₃, 4 mol% Xantphos, 2 eq. Cs₂CO₃ | Toluene, 110°C, 20h | 81% |
II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are generally resistant to classical nucleophilic substitution.[22] However, under specific conditions, such as the presence of strong electron-withdrawing groups ortho or para to the halogen, a substitution can occur via an addition-elimination mechanism (SNAr).[23][24]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[25] The reaction is accelerated by stabilizing this intermediate. More electronegative halogens, through their inductive effect, are better at stabilizing this negative charge.[23][25] This leads to a reactivity order that is often the reverse of that seen in cross-coupling: F > Cl > Br > I .[23][25]
For 3-iodo- and 3-bromo-5-methylbenzoic acid, which lack strong ortho/para electron-withdrawing groups, SNAr reactions are generally disfavored and require harsh conditions (high temperatures and pressures). Therefore, this reaction class is not a primary differentiator for these specific substrates under typical synthetic conditions.
III. Formation of Grignard Reagents
The formation of organomagnesium halides (Grignard reagents) involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[26] This reaction is highly dependent on the lability of the C-X bond. Consequently, the reactivity follows the familiar trend based on bond strength.
Reactivity Order for Grignard Formation: I > Br > Cl [27]
This compound will form a Grignard reagent more readily than 3-bromo-5-methylbenzoic acid. This often translates to faster initiation times and the ability to perform the reaction under less forcing conditions. It is critical to note, however, that the acidic proton of the carboxylic acid is incompatible with the highly basic Grignard reagent and must be protected prior to attempting this transformation.[28]
Experimental Protocol: Comparative Grignard Formation (with protected acid)
-
Protection: Both 3-iodo- and 3-bromo-5-methylbenzoic acid must first be protected, for example, as their methyl esters.
-
Apparatus: Assemble a flame-dried, three-neck flask with a condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.5 eq.) to the flask.
-
Initiation: Add a small crystal of iodine and gently warm the flask under argon flow to activate the magnesium.
-
Reagent Addition: Dissolve the protected aryl halide (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation (e.g., bubbling, heat).
-
Reaction: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The reaction with the iodo-ester will typically initiate more quickly and proceed more rapidly than with the bromo-ester.
-
Completion: After the addition is complete, continue to stir at reflux for 1-2 hours to ensure full conversion. The resulting Grignard reagent can then be used in subsequent reactions.[28]
Summary and Practical Recommendations
The choice between this compound and 3-bromo-5-methylbenzoic acid is a strategic one, guided by the specific demands of the synthetic step.
| Reaction Type | This compound | 3-Bromo-5-methylbenzoic acid | Key Rationale |
| Pd-Catalyzed Cross-Coupling | More Reactive | Less Reactive | Weaker C-I bond leads to faster oxidative addition, allowing for milder conditions and higher yields.[2][7] |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive (Theoretically) | The more electronegative bromine better stabilizes the Meisenheimer intermediate.[23][25] (Not synthetically relevant for this substrate). |
| Grignard Reagent Formation | More Reactive | Less Reactive | Weaker C-I bond facilitates faster insertion of magnesium metal.[27] |
Recommendations for the Synthetic Chemist:
-
For Speed and Efficiency: Select This compound when aiming for high yields, shorter reaction times, and milder conditions, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. It is the substrate of choice for maximizing reactivity.
-
For Cost-Effectiveness and Selectivity: Consider 3-Bromo-5-methylbenzoic acid when substrate cost is a significant factor. Its lower reactivity can also be an advantage in complex molecules where a highly reactive C-I bond might lead to side reactions or where sequential, selective couplings are planned (e.g., coupling at an iodo- position in the presence of a bromo- position).
-
Process Safety and Stability: The slightly lower reactivity of the bromo-compound may be desirable in large-scale synthesis to better control reaction exotherms. Aryl bromides also generally exhibit greater long-term storage stability than their iodo- counterparts.
By understanding the fundamental chemical principles and consulting comparative data, researchers can make informed decisions, optimizing their synthetic routes for both elegance and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. research.rug.nl [research.rug.nl]
- 22. ck12.org [ck12.org]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 3-Iodo-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the rigorous confirmation of purity for chemical intermediates is not merely a procedural step but a foundational pillar of scientific integrity and product safety. 3-Iodo-5-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other complex molecules, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of analytical HPLC methodologies for the purity assessment of this compound. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind methodological choices, offering a self-validating framework for robust and reliable purity determination.
The Analytical Challenge: Separating Isomers and Process-Related Impurities
The primary challenge in assessing the purity of this compound lies in the effective separation of the main component from structurally similar impurities. Potential impurities can originate from the synthetic route, such as the iodination of 3-methylbenzoic acid, and may include:
-
Starting Materials: Unreacted 3-methylbenzoic acid.
-
Regioisomers: Other iodo-methylbenzoic acid isomers (e.g., 2-Iodo-3-methylbenzoic acid, 4-Iodo-3-methylbenzoic acid) which can be difficult to separate from the desired product.[1]
-
By-products: Compounds arising from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or processing.
An effective analytical method must possess the selectivity to resolve these closely related species, ensuring an accurate quantification of the main peak and all potential impurities.
Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Stationary Phase
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of small organic molecules due to its robustness, reproducibility, and broad applicability.[2] A C18 (octadecylsilyl) stationary phase is the conventional choice, offering a hydrophobic environment for the separation of moderately polar to nonpolar compounds.
The Rationale Behind the Method
The choice of a C18 column is predicated on the hydrophobic character of this compound. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the nonpolar, C18-functionalized silica stationary phase and a polar mobile phase. To ensure adequate retention and sharp, symmetrical peaks for this acidic analyte, the mobile phase is acidified.[3] This suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and increasing its interaction with the stationary phase.
Detailed Experimental Protocol: RP-HPLC on a C18 Column
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Solvent filtration apparatus with 0.45 µm membrane filters.
-
Syringe filters (0.45 µm).
-
Volumetric flasks, pipettes, and HPLC vials.
2. Reagents and Solvents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄), 85% (ACS grade).
3. Solution Preparation:
-
Mobile Phase: Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (yielding a 0.1% H₃PO₄ solution). The organic component (Mobile Phase B) is Acetonitrile. Filter both phases separately through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Run Time | 20 minutes |
5. System Suitability: Before sample analysis, the system's performance must be verified according to established guidelines such as those from the United States Pharmacopeia (USP).[4]
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas.
-
6. Data Analysis: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method 2: An Alternative Approach for Enhanced Selectivity - Pentafluorophenyl (PFP) Phase
While C18 columns are highly effective, challenging separations, particularly of halogenated compounds and regioisomers, can benefit from a stationary phase with alternative selectivity.[5][6] A Pentafluorophenyl (PFP) phase offers a unique combination of retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can significantly alter the elution order and improve the resolution of closely related analytes.[7][8]
The Rationale for a PFP Column
The electron-deficient phenyl ring of the PFP phase, due to the highly electronegative fluorine atoms, can interact differently with the electron clouds of the aromatic ring in this compound and its impurities compared to a C18 phase.[4] This makes PFP columns particularly well-suited for separating halogenated aromatic compounds.
Detailed Experimental Protocol: RP-HPLC on a PFP Column
The experimental setup, reagents, and solution preparations are identical to Method 1. The key differences lie in the choice of column and potentially the mobile phase composition to optimize the unique selectivity of the PFP phase.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | PFP, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
| Run Time | 20 minutes |
The system suitability and data analysis procedures remain the same as in Method 1.
Comparative Analysis: C18 vs. PFP Performance
The choice between a C18 and a PFP column should be data-driven, based on the specific impurity profile of the sample. Below is a table summarizing the expected performance characteristics based on experimental data with similar compounds.
| Performance Metric | Method 1: C18 Column | Method 2: PFP Column | Justification |
| Retention of Main Peak | Strong, based on hydrophobicity. | Moderate to Strong, influenced by multiple interaction modes. | C18 relies primarily on hydrophobic interactions. PFP has a more complex mechanism. |
| Selectivity for Isomers | May provide adequate separation, but co-elution is possible for closely related isomers. | Often provides enhanced selectivity and different elution orders for regioisomers.[6] | The π-π and dipole-dipole interactions of the PFP phase offer a different separation mechanism that can resolve isomers that are chromatographically similar on a C18 phase. |
| Peak Shape (Tailing) | Generally good peak shape (Tailing Factor < 1.5) with an acidified mobile phase. | Excellent peak shape, often with reduced tailing for acidic and basic compounds. | The unique surface chemistry of PFP phases can sometimes lead to improved peak symmetry. |
| Robustness | High. C18 columns are known for their stability and long lifetime. | High. Modern PFP columns offer excellent stability comparable to C18 phases.[4] | Both column types are based on stable bonded silica. |
| General Applicability | Excellent for a wide range of compounds. | More specialized, particularly effective for halogenated compounds, aromatics, and isomers.[7] | C18 is a general-purpose column, while PFP is chosen to solve specific selectivity challenges. |
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the workflow and the relationship between analytical choices and outcomes.
Caption: Standard experimental workflow for HPLC purity assessment.
Caption: Logic for selecting an appropriate HPLC column.
Conclusion and Recommendations
For the routine purity assessment of this compound, a reversed-phase HPLC method utilizing a C18 column (Method 1) provides a robust, reliable, and well-understood starting point. Its broad applicability and proven performance make it the workhorse for most quality control laboratories.
However, when faced with challenging separations, particularly the resolution of closely eluting regioisomers or other halogenated impurities, the Pentafluorophenyl (PFP) column (Method 2) emerges as a powerful alternative. The unique selectivity offered by the PFP phase can provide the necessary resolution that is unachievable on a standard C18 column.
As a best practice, method development should ideally involve screening both C18 and PFP columns to empirically determine the optimal stationary phase for a given synthesis batch and its specific impurity profile. The choice of method should always be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5] By understanding the underlying principles of these chromatographic methods, researchers can confidently select and implement the most appropriate technique to ensure the purity and quality of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hawach.com [hawach.com]
A Comparative Guide to the X-ray Crystal Structure of 3-Iodo-5-methylbenzoic Acid and Its Derivatives: An Analysis of Intermolecular Interactions and Crystal Packing
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating the precise arrangement of atoms in a crystalline solid, offering invaluable insights into intermolecular interactions that govern physical and chemical properties. This guide provides a comparative analysis of the X-ray crystal structure of 3-iodo-5-methylbenzoic acid and its derivatives, delving into the nuanced interplay of non-covalent interactions that dictate their solid-state architecture. While a specific crystal structure for this compound is not publicly available, we will draw upon the extensive body of research on closely related halogenated benzoic acids to infer and compare its likely structural characteristics.
The Significance of Halogenated Benzoic Acids in Crystal Engineering
Halogenated organic molecules are of immense interest in the field of crystal engineering—the design and synthesis of functional solid-state structures. The presence of a halogen atom, particularly iodine, introduces the possibility of forming strong and directional non-covalent interactions known as halogen bonds. These interactions, in concert with the more conventional hydrogen bonds formed by the carboxylic acid moiety, provide a powerful toolkit for controlling the self-assembly of molecules in the crystalline state. The strategic placement of substituents on the aromatic ring, such as a methyl group, can further influence the delicate balance of these interactions, leading to diverse and predictable packing motifs.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey to obtaining a crystal structure begins with the synthesis and purification of the target compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step organic reactions. A common strategy for the synthesis of iodobenzoic acids is the Sandmeyer reaction, which proceeds via the diazotization of an amino group, followed by its replacement with an iodide. For instance, the synthesis of 2-iodobenzoic acid from anthranilic acid is a well-established laboratory procedure.[1][2][3]
A plausible synthetic route to this compound could start from 3-amino-5-methylbenzoic acid, following a similar diazotization and iodination sequence. The synthesis of derivatives would involve further reactions on the carboxylic acid group (e.g., esterification, amidation) or modifications to the aromatic ring.
Experimental Protocol: Illustrative Synthesis of a Halogenated Benzoic Acid Derivative
-
Objective: To synthesize a derivative of a halogenated benzoic acid for crystallization trials.
-
Reaction: Esterification of a substituted iodobenzoic acid.
-
Procedure:
-
Dissolve the this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography or recrystallization.
-
Crystal Growth and X-ray Diffraction
Obtaining single crystals of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture is a commonly employed technique.
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The diffraction pattern of spots is collected and analyzed to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.
Below is a generalized workflow for X-ray crystal structure analysis.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions: From Ligand Selection to Optimized Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this powerful transformation lies the palladium catalyst. The choice of this catalyst, particularly the ligand coordinated to the palladium center, is a critical determinant of reaction success, influencing activity, stability, and selectivity.[3] This guide provides an in-depth, objective comparison of common palladium catalysts, supported by experimental data, to empower researchers, scientists, and drug development professionals in optimizing their Suzuki-Miyaura reactions.
The Central Role of the Ligand: A Tale of Sterics and Electronics
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the steric and electronic properties of its supporting ligands.[3] Bulky, electron-rich ligands are generally favored as they facilitate the often rate-limiting oxidative addition of the organohalide to the Pd(0) center and promote the final reductive elimination step to release the biaryl product.[4] This is particularly crucial when dealing with sterically hindered substrates.[4][5]
Two major classes of ligands have dominated the field: phosphines and N-heterocyclic carbenes (NHCs). While traditional phosphine ligands like triphenylphosphine have been used, modern advancements have led to the development of highly effective bulky, electron-rich phosphines and robust NHC ligands that have significantly expanded the scope and utility of the Suzuki-Miyaura reaction.[2][4]
Comparative Performance of Palladium Catalyst Systems
The following sections provide a comparative analysis of different palladium catalyst systems, drawing on published experimental data. The choice of catalyst is highly dependent on the specific substrates being coupled.
Phosphine Ligands: The Workhorses of Suzuki-Miyaura Coupling
Dialkylbiaryl phosphines, often referred to as Buchwald ligands, are among the most versatile and effective ligands for a wide range of Suzuki-Miyaura couplings.[4] Ligands such as SPhos and XPhos have demonstrated exceptional performance, particularly with challenging substrates like aryl chlorides.[3]
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| Biaryl Phosphines | XPhos | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 98 | [1] |
| Traditional Phosphines | Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 120 (Microwave) | 0.17 | >95 | [1] |
Table 1: Comparative performance of selected phosphine ligands in Suzuki-Miyaura reactions.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
NHC ligands have emerged as powerful alternatives to phosphines. They are typically more electron-rich and can form more stable complexes with palladium, making them less prone to degradation under reaction conditions.[2] This stability can translate to higher catalyst turnover numbers and efficiency, especially in challenging coupling reactions.
Interestingly, the choice between different NHC ligands can lead to divergent chemoselectivity. For instance, in the coupling of chloroaryl triflates, the use of SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] favors reaction at the chloride position, while the sterically smaller SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] selectively couples at the triflate group.[6][7] This highlights the subtle yet profound influence of ligand structure on reactivity.
| NHC Ligand | Aryl Dihalide | Arylboronic Acid | Selectivity (Chloride:Triflate) | Yield (%) | Reference |
| SIPr | 1-chloro-3-(trifluoromethylsulfonyloxy)benzene | Phenylboronic acid | >20:1 | 95 | [6] |
| SIMes | 1-chloro-3-(trifluoromethylsulfonyloxy)benzene | Phenylboronic acid | 1:15 | 85 | [6] |
Table 2: Ligand-controlled chemodivergent Suzuki-Miyaura cross-coupling of a chloroaryl triflate.[6]
Homogeneous vs. Heterogeneous Catalysis: A Matter of Practicality
The majority of Suzuki-Miyaura reactions employ homogeneous palladium catalysts, where the catalyst is soluble in the reaction medium.[8][9] This offers the advantage of high activity and selectivity. However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to contamination of the final product with residual palladium, a major concern in the pharmaceutical industry.[10]
Heterogeneous palladium catalysts, where the catalyst is supported on a solid material (e.g., carbon, silica, or polymers), offer a practical solution to the problem of catalyst separation and recycling.[8][10][11] These catalysts can be easily removed by filtration at the end of the reaction. While heterogeneous catalysts have historically been perceived as less active than their homogeneous counterparts, significant advancements have been made in developing highly active and robust supported palladium catalysts.[12][13]
| Catalyst Type | Catalyst | Aryl Halide | Arylboronic Acid | Conditions | Yield (%) | Recyclability | Reference |
| Homogeneous | Pd(OAc)₂/SPhos | 4-Chlorotoluene | Phenylboronic acid | 100 °C, 1 h | 98 | Not reported | [1] |
| Heterogeneous | Pd-NHC@Eu-BCI | 4-Bromobenzonitrile | Phenylboronic acid | 80 °C, 6 h | 98 | Reused 5 times | [12] |
| Heterogeneous | Pd/C | 4-Bromoanisole | Phenylboronic acid | 80 °C, 2 h | 95 | Reused | [14] |
Table 3: Comparison of homogeneous and heterogeneous palladium catalysts.
Experimental Protocols: A Guide to Best Practices
Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for conducting a Suzuki-Miyaura reaction and for a comparative study of different palladium catalysts.
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a precatalyst, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, 5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for a Comparative Study of Palladium Catalysts
This workflow ensures a systematic and reliable comparison of catalyst performance.[3][15]
Workflow:
-
Substrate Selection: Choose a representative and challenging coupling reaction (e.g., an aryl chloride with a sterically hindered boronic acid).
-
Parameter Standardization: Keep all reaction parameters constant except for the catalyst system being evaluated. This includes substrate concentrations, base, solvent, temperature, and reaction time.
-
Reaction Setup: Prepare a series of parallel reactions in separate vials, each containing a different palladium catalyst (or palladium precursor and ligand combination) at the same molar loading.
-
Internal Standard: Add a known amount of an internal standard (e.g., naphthalene) to each reaction for accurate quantification of product formation by GC or LC-MS.[15][16]
-
Time Course Analysis: Take aliquots from each reaction at regular time intervals to monitor the progress and determine the initial reaction rates.
-
Analysis: Analyze the aliquots by a suitable chromatographic technique (GC-FID, LC-MS) to determine the yield of the desired product relative to the internal standard.[15]
-
Data Comparison: Tabulate the yields and reaction rates for each catalyst to provide a clear comparison of their performance.
Visualizing the Catalytic Cycle and Experimental Workflow
Diagrams can provide a clear and concise representation of complex processes.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for comparative catalyst performance evaluation.
Conclusion: Selecting the Right Tool for the Job
The choice of a palladium catalyst for a Suzuki-Miyaura reaction is a critical decision that can significantly impact the outcome of a synthesis. While highly versatile biaryl phosphine ligands like SPhos and XPhos are excellent starting points for a broad range of substrates, NHC ligands offer a robust alternative, particularly when catalyst stability is a concern. For applications where catalyst removal and recycling are paramount, heterogeneous catalysts present a practical and increasingly efficient option. By understanding the interplay of ligand sterics and electronics, and by employing a systematic approach to catalyst screening, researchers can unlock the full potential of this powerful cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. qualitas1998.net [qualitas1998.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of a Novel Compound: 5-methyl-3-phenylbenzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the synthesis of a new molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity, purity, and suitability for further investigation. This guide provides an in-depth, technically-focused comparison of the essential analytical techniques required to unequivocally validate the structure of a novel compound, using the hypothetical synthesis of 5-methyl-3-phenylbenzoic acid from 3-Iodo-5-methylbenzoic acid via a Suzuki coupling reaction as a practical framework. This guide is designed to provide not just procedural steps, but the underlying scientific rationale for the selection and application of each technique, empowering researchers to design and execute robust structural validation workflows.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule dictates its function. An erroneously identified compound can lead to wasted resources, misleading biological data, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended, but essential for the unambiguous confirmation of a novel chemical structure.
This guide will walk through a logical, industry-standard workflow for the structural elucidation of a novel biphenyl carboxylic acid, a common scaffold in medicinal chemistry. We will begin with the synthesis of our target compound and then systematically apply a suite of spectroscopic and analytical techniques to confirm its structure, addressing the "why" behind each experimental choice.
The Synthetic Pathway: A Suzuki Coupling Approach
To provide a tangible context for our structural validation journey, we propose the synthesis of 5-methyl-3-phenylbenzoic acid (our novel compound) from the commercially available starting material, This compound . The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Iodo-methylbenzoic Acid Isomers in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. The iodo-methylbenzoic acid scaffold is a versatile intermediate, prized for its utility in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental to the architecture of numerous pharmaceutical agents and functional materials.
This guide provides an in-depth comparative analysis of the reactivity of various isomers of iodo-methylbenzoic acid in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By understanding the interplay of electronic and steric effects dictated by the substitution pattern, chemists can make more informed decisions in their synthetic strategies.
The Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the C-I bond to a palladium(0) complex. This crucial step is modulated by the electronic and steric environment of the aryl ring.
-
Electronic Effects : Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom bearing the iodine, thereby accelerating the rate of oxidative addition. Conversely, electron-donating groups can decelerate this step. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. For the substituents of interest:
-
Iodo (I) : Exhibits a positive Hammett constant (σ_meta = +0.353, σ_para = +0.276), indicating it is an electron-withdrawing group through its inductive effect.[1]
-
Methyl (CH₃) : Possesses a negative Hammett constant (σ_meta = -0.069, σ_para = -0.170), signifying it as an electron-donating group via hyperconjugation and induction.[1]
-
-
Steric Effects : The spatial arrangement of substituents near the reaction center can significantly hinder the approach of the bulky palladium catalyst, thereby impeding the oxidative addition. This is particularly pronounced with ortho-substituents.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity of iodo-methylbenzoic acid isomers in this reaction is a classic example of the interplay between electronic and steric factors.
Predicted Reactivity Order:
Based on established principles, the predicted order of reactivity for a selection of iodo-methylbenzoic acid isomers is as follows:
4-iodo-3-methylbenzoic acid > 3-iodo-4-methylbenzoic acid > 2-iodo-5-methylbenzoic acid > 2-iodo-3-methylbenzoic acid > 2-iodo-6-methylbenzoic acid
Rationale:
-
Most Reactive (4-iodo-3-methylbenzoic acid & 3-iodo-4-methylbenzoic acid) : In these isomers, the iodo and methyl groups are not ortho to the iodine, minimizing steric hindrance. The electron-donating methyl group has a less pronounced effect on the electronic nature of the C-I bond compared to the significant steric hindrance in ortho-substituted isomers. Between these two, the 4-iodo-3-methyl isomer may exhibit slightly higher reactivity as the electron-donating methyl group is meta to the iodine, having a weaker deactivating effect compared to the para-position in the 3-iodo-4-methyl isomer.
-
Moderately Reactive (2-iodo-5-methylbenzoic acid) : This isomer experiences some steric hindrance from the ortho-iodo group. However, the methyl group is in the meta position relative to the iodine, which has a less deactivating electronic effect.
-
Less Reactive (2-iodo-3-methylbenzoic acid) : Significant steric hindrance is expected due to the presence of two ortho substituents (iodo and methyl) flanking the carboxylic acid. This steric congestion can impede the approach of the palladium catalyst.
-
Least Reactive (2-iodo-6-methylbenzoic acid) : This isomer is the most sterically hindered, with substituents ortho to both the iodine and the carboxylic acid. The severe steric clash around the reaction center is predicted to drastically reduce the rate of oxidative addition.
Supporting Experimental Data:
Standardized Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a starting point for comparing the reactivity of the different isomers.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine. The reactivity trends for iodo-methylbenzoic acid isomers in this reaction are expected to be similar to those in the Suzuki-Miyaura coupling, as the initial oxidative addition step is also rate-limiting.
Predicted Reactivity Order:
4-iodo-3-methylbenzoic acid > 3-iodo-4-methylbenzoic acid > 2-iodo-5-methylbenzoic acid > 2-iodo-3-methylbenzoic acid > 2-iodo-6-methylbenzoic acid
Rationale:
The same principles of steric hindrance and electronic effects apply. The isomers with the least steric hindrance around the C-I bond will react the fastest. The presence of ortho-substituents, especially in the case of 2-iodo-6-methylbenzoic acid, will significantly decrease the reaction rate. While aryl iodides are generally reactive in Buchwald-Hartwig amination, the formation of unreactive palladium-iodide bridged dimers can sometimes slow down the reaction compared to aryl bromides, a phenomenon that can be mitigated by the use of bidentate phosphine ligands.[4]
Standardized Experimental Protocol for Buchwald-Hartwig Amination:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction mechanism involves a palladium catalytic cycle and often a copper co-catalyst. The oxidative addition of the aryl iodide to the palladium(0) complex is again a key step influencing the overall reaction rate.
Predicted Reactivity Order:
4-iodo-3-methylbenzoic acid > 3-iodo-4-methylbenzoic acid > 2-iodo-5-methylbenzoic acid > 2-iodo-3-methylbenzoic acid > 2-iodo-6-methylbenzoic acid
Rationale:
The reactivity in Sonogashira coupling is highly sensitive to steric hindrance.[5] Therefore, the isomers with ortho-substituents (2-iodo-3-methylbenzoic acid and 2-iodo-6-methylbenzoic acid) are expected to be significantly less reactive than those without. The electronic effects of the methyl group will play a secondary role. The general reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl > F, highlighting the importance of the C-X bond strength in the oxidative addition step.[6]
Standardized Experimental Protocol for Sonogashira Coupling:
Caption: Experimental workflow for Sonogashira coupling.
Summary of Reactivity Comparison
The following table summarizes the predicted relative reactivity of the iodo-methylbenzoic acid isomers in the three major cross-coupling reactions. The reactivity is ranked from 1 (most reactive) to 5 (least reactive).
| Isomer | Predicted Reactivity Rank | Key Factors Influencing Reactivity |
| 4-iodo-3-methylbenzoic acid | 1 | Minimal steric hindrance; weak deactivating electronic effect from the meta-methyl group. |
| 3-iodo-4-methylbenzoic acid | 2 | Minimal steric hindrance; slightly stronger deactivating electronic effect from the para-methyl group compared to the meta-position. |
| 2-iodo-5-methylbenzoic acid | 3 | Moderate steric hindrance from the ortho-iodo group. |
| 2-iodo-3-methylbenzoic acid | 4 | Significant steric hindrance from two ortho-substituents. |
| 2-iodo-6-methylbenzoic acid | 5 | Severe steric hindrance from substituents ortho to both the iodine and the carboxylic acid. |
Conclusion
The reactivity of iodo-methylbenzoic acid isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, steric hindrance, particularly from ortho-substituents, is the dominant factor in determining the relative reactivity. Isomers with substituents that are meta or para to the iodine atom are generally more reactive than their ortho-substituted counterparts. The 2-iodo-6-methylbenzoic acid isomer is predicted to be the least reactive due to severe steric congestion.
This guide provides a framework for chemists to rationally select the most appropriate iodo-methylbenzoic acid isomer for their synthetic needs, thereby optimizing reaction conditions and improving overall synthetic efficiency. The provided standardized protocols serve as a starting point for experimental validation and further optimization.
References
- 1. Frontiers | Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles [frontiersin.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Iodo-5-methylbenzoic Acid Reaction Products
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for the characterization and quantification of reaction products derived from 3-Iodo-5-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring robust and reliable analytical outcomes.
Introduction: The Significance of this compound in Synthesis
This compound is a valuable halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom, a methyl group, and a carboxylic acid on a benzene ring, makes it a versatile building block in organic synthesis. The iodine atom is a particularly useful functional group, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, or acyl halides, further expanding its synthetic utility.[1] These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.
Given its role as a key intermediate, the accurate analysis of its reaction mixtures is paramount. Mass spectrometry, with its high sensitivity and specificity, stands out as a premier analytical technique for identifying and quantifying the starting material, intermediates, by-products, and final products in these complex matrices.
Potential Reaction Pathways and Products
To select the appropriate analytical method, we must first consider the likely products. The reactivity of this compound is dominated by its carboxylic acid and iodo functionalities. Common transformations include:
-
Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic conditions or via an acyl chloride intermediate yields the corresponding ester.
-
Amidation: Reaction with an amine, often activated by a coupling agent or via an acyl chloride, produces an amide.
-
Coupling Reactions: The C-I bond can participate in transition-metal-catalyzed reactions to form more complex molecules. For instance, a Suzuki coupling with a boronic acid would replace the iodine with an aryl or vinyl group.
The analysis must therefore be capable of distinguishing between these structurally similar compounds, which may differ only by a small functional group.
References
A Comparative Purity Analysis of Commercially Available 3-Iodo-5-methylbenzoic Acid for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the quality of starting materials is a cornerstone of successful and reproducible outcomes. 3-Iodo-5-methylbenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, making its purity a critical parameter. This guide provides an in-depth comparison of the purity standards for commercially available this compound, offering insights into potential impurities, analytical methodologies for their detection, and the downstream implications for synthetic chemistry.
The Critical Role of Purity in Pharmaceutical Synthesis
The presence of impurities in a starting material like this compound can have significant repercussions throughout the drug development process. These unwanted components can lead to side reactions, the formation of toxic by-products, reduced yields, and complications in purification. In the context of regulated drug development, a well-characterized starting material with a defined impurity profile is a non-negotiable requirement.
Common sources of impurities in commercially available this compound include:
-
Residual starting materials and reagents from the synthetic process.
-
By-products from incomplete or side reactions, most notably isomeric impurities.
-
Degradation products formed during storage or purification.
-
Residual solvents used in the manufacturing process.
Understanding the Impurity Landscape: The Challenge of Isomers
A primary concern in the synthesis of substituted aromatic compounds like this compound is the formation of positional isomers. Due to the directing effects of the methyl and carboxylic acid groups on the benzene ring during the iodination step, other isomers can be formed as by-products. These isomers often have very similar physical and chemical properties to the desired product, making their separation challenging.
For instance, in the synthesis of the related compound 5-iodo-2-methylbenzoic acid, the formation of 3-iodo-2-methylbenzoic acid is a known issue. This highlights the likelihood of isomeric impurities in batches of this compound, which could include 3-iodo-x-methylbenzoic acids or other isomers. The presence of such isomers can interfere with subsequent reactions, leading to a mixture of final products that are difficult to separate and characterize.
Comparison of Commercial Offerings
A survey of prominent chemical suppliers reveals that this compound is typically offered with a purity of 95% to over 98%. However, the stated purity on a product webpage or in a catalog is only the beginning of the story. A thorough assessment requires a detailed Certificate of Analysis (CoA).
| Supplier Category | Stated Purity Range | Typical Analytical Techniques Mentioned | Availability of Detailed CoA |
| Major Multinational Suppliers | 97% - >98% | NMR, HPLC, GC-MS | Often available upon request or with purchase |
| Specialty Chemical Suppliers | 95% - 98% | Purity by GC or HPLC often stated | Variable, may require direct inquiry |
| Research Chemical Marketplaces | ≥95% | Often minimal detail provided | Typically not readily available |
A comprehensive Certificate of Analysis for this compound should include:
-
Purity determination by a primary analytical method , such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with the chromatogram provided.
-
Identification and quantification of major impurities , including any isomeric impurities.
-
Structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Analysis of residual solvents by Headspace GC.
-
Heavy metal content , if intended for pharmaceutical use.
Experimental Section: A Protocol for Purity Verification
To ensure the quality of this compound for critical applications, an in-house verification of purity is recommended. The following is a detailed protocol for the analysis of this compound and its potential impurities by HPLC-MS. This method is adapted from established procedures for similar iodinated benzoic acid derivatives.[1]
Objective:
To develop and validate an HPLC-MS method for the separation and identification of this compound from its potential isomeric impurities and other by-products.
Materials and Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC or LC-MS grade).
-
Water (HPLC or LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard and commercial samples for testing.
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of this compound.
Expected Results and Interpretation:
-
This compound: The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ is approximately 260.9.[1]
-
Isomeric Impurities: Any isomeric impurities will have the same m/z as the main compound but will typically exhibit different retention times on the HPLC column. The resolution of these isomers is critical for accurate purity assessment.
-
Other Impurities: Other potential impurities, such as starting materials or by-products from other side reactions, will have different m/z values and retention times.
Downstream Impact: A Case Study in Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[2] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5]
Hypothetical Suzuki-Miyaura Coupling Reaction:
Caption: Impact of isomeric impurity on a Suzuki-Miyaura cross-coupling reaction.
In this scenario, the presence of an isomeric impurity in the starting material will lead to the formation of an undesired isomeric by-product in the reaction mixture. This has several negative consequences:
-
Reduced Yield of the Desired Product: A portion of the valuable arylboronic acid and catalyst is consumed in the formation of the by-product.
-
Complex Purification: The isomeric by-product will likely have similar chromatographic behavior to the desired product, making purification by column chromatography or crystallization difficult and costly.
-
Potential for Misinterpretation of Biological Data: If the impurity is carried through to the final compound, it can lead to inaccurate structure-activity relationship (SAR) data and potentially misleading biological results.
Conclusion and Recommendations
The purity of this compound is a critical factor that directly impacts the efficiency of synthetic routes and the quality of the final pharmaceutical compounds. While commercial suppliers offer this reagent at various purity grades, it is incumbent upon the researcher to perform a thorough evaluation of the material before use in critical applications.
Key Recommendations:
-
Always request a detailed Certificate of Analysis that includes chromatographic data and identification of impurities.
-
Prioritize suppliers who provide comprehensive analytical data and demonstrate robust quality control procedures.
-
For cGMP applications or late-stage drug development, consider a second-source qualification and an independent analysis of the starting material.
-
Implement an in-house analytical method , such as the HPLC-MS protocol outlined in this guide, to verify the purity of each batch of this compound.
By adhering to these principles, researchers and drug development professionals can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their synthetic work.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Iodo-5-methylbenzoic Acid: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount to accelerating discovery. 3-Iodo-5-methylbenzoic acid is a versatile intermediate, finding application in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients. The strategic placement of the iodo, methyl, and carboxylic acid functionalities offers a rich platform for molecular elaboration.
This guide provides an in-depth comparative analysis of the two most viable synthetic routes to this compound: Direct Electrophilic Iodination and a Multi-step Sandmeyer Reaction Sequence . We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comprehensive comparison of their respective strengths and weaknesses to empower you in making the most informed decision for your specific research needs.
Strategic Overview: Choosing Your Path
The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as speed, cost, scalability, and the purity requirements of the final product. The two pathways benchmarked in this guide offer distinct advantages and present different challenges.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: Direct Electrophilic Iodination
Direct iodination of an aromatic ring is an attractive approach due to its atom economy and potentially shorter reaction sequence. This method involves the in-situ generation of a potent electrophilic iodine species that directly substitutes a hydrogen atom on the aromatic ring of 3-methylbenzoic acid.
Mechanistic Rationale
The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 3-methylbenzoic acid, the positions ortho and para to the methyl group are 2, 4, and 6, while the position meta to the carboxylic acid is position 5. The directing effects of both groups are therefore in conflict. However, the activating effect of the methyl group and the deactivating effect of the carboxylic acid group will influence the regioselectivity of the iodination. The most likely positions for substitution are those activated by the methyl group and not strongly deactivated by the carboxylic acid. This can lead to a mixture of isomers, with the desired this compound being one of several potential products. The use of an oxidizing agent is crucial to regenerate the electrophilic iodine species and drive the reaction to completion.
Experimental Protocol: Direct Iodination
This protocol is adapted from general procedures for the iodination of methylbenzoic acids.[1]
Materials:
-
3-Methylbenzoic acid
-
Iodine (I₂)
-
Potassium persulfate (K₂S₂O₄) or Periodic acid (H₅IO₆)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Add iodine (0.5-0.6 equivalents) and the oxidizing agent (e.g., potassium persulfate, 1.2 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound.
Evaluation of Route 1
| Parameter | Assessment |
| Yield | Moderate to good, but highly dependent on the successful separation of isomers. The yield of the desired isomer can be significantly lower than the total reaction yield. |
| Purity | The crude product is often a mixture of regioisomers, necessitating careful and potentially tedious purification. |
| Scalability | Scalable, but the purification of large quantities of isomeric mixtures can be challenging. |
| Cost | Reagents are relatively inexpensive. The primary cost driver for this route on a larger scale would be the purification process (solvents, silica gel). |
| Safety | Involves the use of strong acids and an oxidizing agent. Standard laboratory safety precautions should be followed. |
| Environmental Impact | Generates acidic waste and requires significant amounts of solvent for extraction and purification. |
Route 2: The Sandmeyer Reaction Sequence
The Sandmeyer reaction is a classic and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[2][3] This multi-step approach offers excellent regiochemical control, as the position of the iodo group is predetermined by the position of an amino group on the precursor molecule.
Overall Synthetic Pathway
Caption: The three-step Sandmeyer reaction sequence for the synthesis of this compound.
Experimental Protocols
A greener approach to the nitration of 3-methylbenzoic acid involves an initial esterification to improve selectivity, followed by nitration and subsequent hydrolysis.[4][5][6]
Materials:
-
3-Methylbenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Esterification: Reflux 3-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4 hours. After cooling, neutralize with sodium bicarbonate solution and extract the methyl 3-methylbenzoate with an organic solvent. Dry and concentrate to obtain the ester.
-
Nitration: Slowly add the methyl 3-methylbenzoate to a cooled (0-10 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. Stir for 1-2 hours at this temperature. Pour the reaction mixture onto ice and collect the precipitated methyl 3-methyl-5-nitrobenzoate by filtration.
-
Hydrolysis: Reflux the methyl 3-methyl-5-nitrobenzoate with aqueous sodium hydroxide until the reaction is complete (TLC monitoring). Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 3-methyl-5-nitrobenzoic acid. Collect the product by filtration and dry.
The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.[7][8][9]
Materials:
-
3-Methyl-5-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 3-methyl-5-nitrobenzoic acid in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylbenzoic acid, which can often be used in the next step without further purification.
This final step involves the diazotization of the amino group followed by displacement with iodide.[10][11]
Materials:
-
3-Amino-5-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
Dissolve 3-amino-5-methylbenzoic acid in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and add a 10% sodium thiosulfate solution to remove any excess iodine.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Evaluation of Route 2
| Parameter | Assessment |
| Yield | Each step in this sequence generally proceeds in high yield, leading to a good overall yield of the final product. |
| Purity | The regiochemical control is excellent, resulting in a high-purity product, often requiring only a simple recrystallization as the final purification step. |
| Scalability | The multi-step nature can make scaling up more time-consuming. However, each step is a well-established and scalable transformation. |
| Cost | The starting materials are inexpensive. The use of a palladium catalyst for the reduction step can add to the cost, although the catalyst loading is typically low. |
| Safety | The diazotization step involves the formation of a potentially unstable diazonium salt. Strict temperature control is crucial. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately. |
| Environmental Impact | The nitration step uses strong acids. The reduction with hydrogen gas is clean, but requires appropriate safety infrastructure. The Sandmeyer reaction itself generates inorganic salts as byproducts. |
Comparative Data Summary
| Feature | Route 1: Direct Iodination | Route 2: Sandmeyer Sequence |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate (highly variable for the desired isomer) | Good to Excellent |
| Purity of Crude Product | Low (isomeric mixture) | High |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization |
| Key Reagents | I₂, Oxidizing Agent, H₂SO₄ | HNO₃, H₂SO₄, Pd/C, H₂, NaNO₂, KI |
| Safety Concerns | Strong acids, oxidizing agents | Strong acids, unstable diazonium intermediate |
| Scalability | Challenging due to purification | More steps, but each is scalable |
| Cost-Effectiveness | Potentially lower reagent cost, but higher purification cost | Higher reagent and catalyst cost, but simpler purification |
Product Characterization: Benchmark Spectroscopic Data
Accurate characterization of the final product is essential for quality control. Below are the expected NMR spectroscopic data for this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (s, 1H), ~8.0 (s, 1H), ~7.8 (s, 1H), ~2.4 (s, 3H). The carboxylic acid proton will appear as a broad singlet, typically between 10-13 ppm.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~171 (C=O), ~145 (C-CH₃), ~140 (C-H), ~135 (C-COOH), ~130 (C-H), ~94 (C-I), ~21 (CH₃).
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Senior Application Scientist's Recommendation
The choice between these two synthetic routes is a classic case of balancing speed and convenience against control and purity.
-
For rapid, small-scale synthesis and exploratory work where the absolute purity of the initial batch is not the primary concern, and where purification capabilities are robust, Route 1 (Direct Iodination) may be considered. However, be prepared for a potentially challenging purification to isolate the desired this compound from its isomers.
-
For the synthesis of high-purity material, especially on a larger scale for applications in medicinal chemistry and drug development where batch-to-batch consistency is critical, Route 2 (The Sandmeyer Reaction Sequence) is the unequivocally superior choice. Despite being a three-step process, the high regioselectivity and the reliability of each transformation ensure a predictable and high-quality outcome. The safety precautions for handling diazonium salts are well-established and manageable in a standard laboratory setting with proper care.
Ultimately, the Sandmeyer route provides a more robust and trustworthy method for obtaining this compound, aligning better with the principles of process reliability and quality control that are paramount in a professional research and development environment.
References
- 1. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-5-methylbenzoic Acid
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. The disposal of halogenated organic compounds, such as 3-Iodo-5-methylbenzoic acid, requires particular diligence. These molecules are often persistent in the environment and can pose long-term risks if not handled with the expertise our profession demands. This guide provides a procedural framework grounded in the chemical principles that govern the safe disposal of this compound, moving beyond a simple checklist to foster a deeper understanding of the causality behind these essential protocols.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its intrinsic properties and hazards is paramount. This compound is a halogenated aromatic carboxylic acid. Its structure informs its reactivity and the necessary precautions for its handling and disposal.
Table 1: Chemical and Safety Data for this compound
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 52107-90-1 | [2] |
| Molecular Formula | C₈H₇IO₂ | |
| Molecular Weight | 262.04 g/mol | |
| Appearance | Solid | [3] |
| GHS Hazard Codes | H302, H315, H319, H335 | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [3] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [3] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its classification and segregation as a halogenated organic waste .[4] This is not merely an administrative step; it is a decision rooted in chemical and environmental science.
Why the Special Treatment?
-
Environmental Persistence: The carbon-halogen bond (in this case, C-I) is strong. Many halogenated organic compounds resist natural degradation processes, allowing them to persist in the environment and potentially bioaccumulate.[5][6][7]
-
Toxicity of Byproducts: Improper or low-temperature combustion of halogenated materials can lead to the formation of highly toxic and carcinogenic byproducts, such as halogenated dioxins and furans.[6][8]
-
Disposal Technology: The required disposal method for halogenated waste is high-temperature incineration in specialized facilities equipped with scrubbers and afterburners.[4][9] These systems are designed to ensure complete destruction of the molecule and to neutralize harmful acid gases (like hydrogen iodide) that are formed. This process is technologically distinct and more costly than standard solvent recovery or non-halogenated incineration.[10]
This fundamental principle of segregation is visualized in the workflow below.
Caption: Waste Segregation Decision Workflow.
Standard Operating Procedure (SOP) for Disposal
This protocol provides step-by-step guidance for the collection and disposal of waste containing this compound.
Required Materials
-
Designated, properly labeled hazardous waste container for Halogenated Organic Waste . This may be a specific color (e.g., white or green) as per your institution's guidelines.[4]
-
Waste Log Sheet affixed to the container.
-
Appropriate PPE (See Table 1).
Waste Collection Protocol
-
Container Preparation:
-
Obtain a designated halogenated waste container from your institution's Environmental Health & Safety (EHS) department.[10][11] Ensure it is clean, in good condition, and has a secure, threaded cap.
-
Before adding any waste, affix a hazardous waste label. Clearly write "Halogenated Organic Waste" and list "this compound" as the first component.[11]
-
-
Adding Waste to the Container:
-
Solid Waste: If disposing of the pure, solid compound, use a powder funnel to transfer it into a designated wide-mouth container for solid halogenated waste.
-
Solution Waste: If the compound is in a non-halogenated solvent (e.g., acetone, ethanol, toluene), the entire solution must be disposed of as halogenated waste.[10] If it is in a halogenated solvent (e.g., dichloromethane), it is also disposed of in the same container.
-
CAUTION: Never mix halogenated waste with other waste streams like aqueous acids, bases, or non-halogenated organics.[4][12]
-
-
Logging and Sealing:
-
Each time waste is added, update the attached log sheet with the chemical name and estimated quantity.[4] This is a regulatory requirement and crucial for the final disposal facility.
-
Securely close the container cap immediately after adding waste.[11] Do not leave it open in the fume hood.
-
Do not fill the container beyond 90% capacity to leave adequate headspace for vapor expansion.
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.[11]
-
Emergency Procedures: Spills and Exposure
Accidents can happen, and a prepared response is key to mitigating risk.
Spill Protocol
-
Minor Spill (Contained, manageable by one person):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, goggles, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill (Large quantity, uncontained, or in a public area):
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number or 911.
-
Provide the chemical name and location of the spill.
-
Do not attempt to clean it up yourself.
-
Personal Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship that defines a modern research enterprise.
References
- 1. 3-Iodo-5-methylbenzoicacid , 97% , 52107-90-1 - CookeChem [cookechem.com]
- 2. 3-IODO-5-METHYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Halogenated organic compounds (AOX) [utslappisiffror.naturvardsverket.se]
- 8. Flame retardant - Wikipedia [en.wikipedia.org]
- 9. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. csn.edu [csn.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-5-methylbenzoic Acid
As professionals in research and development, our most critical asset is our ability to innovate safely. The handling of specialized chemical reagents like 3-Iodo-5-methylbenzoic acid demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the foundation of any effective PPE strategy. For this compound and its structural analogs, safety data sheets consistently highlight three primary routes of exposure and associated risks.
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3] This necessitates a reliable barrier to prevent dermal exposure.
-
Serious Eye Irritation (Category 2/2A): The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3][4] The eyes are particularly vulnerable, requiring robust protection.
-
Respiratory Tract Irritation (Category 3): As a solid, this compound can easily form dust during handling (e.g., weighing, transferring).[3][4] Inhalation of this dust may lead to respiratory irritation.[1][2][3][5]
These classifications dictate a multi-faceted approach to PPE, ensuring that all potential exposure routes are adequately protected.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, the following PPE is mandatory when handling this compound.
Eye and Face Protection
Due to its classification as a serious eye irritant, eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields conforming to recognized standards such as ANSI Z87.1 (US) or EN166 (EU) must be worn at all times in the laboratory where this chemical is handled.[1][4]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of dust generation or splashing, a full-face shield should be worn over the primary safety glasses. A face shield provides a secondary barrier, protecting the entire face from contact.[6]
Skin Protection
A two-layered defense is crucial to mitigate the risk of skin irritation.
-
Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. It is critical to use proper glove removal technique to avoid contaminating your skin with the glove's outer surface.[4] For prolonged handling or immersion, consult a glove compatibility chart for the most appropriate material.
-
Protective Clothing: A full-length laboratory coat is required to protect the skin and personal clothing from contamination.[3] Ensure the coat is fully buttoned. For tasks with a higher risk of contamination, such as cleaning up spills, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection
Protecting the respiratory tract from irritating dust is essential.
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls, such as a chemical fume hood or a ventilated balance enclosure, especially when weighing the solid.[4]
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 or P2-rated disposable respirator is effective against fine dust particles.[7][8] For higher concentrations of airborne particles, a half-mask respirator with appropriate particulate filters should be used.[1]
Operational Plan: Matching PPE to the Task
The level of PPE required can be scaled based on the specific task and the quantities of material being handled. The following table provides a clear guide for common laboratory scenarios.
| Task / Scenario | Minimum Required PPE | Rationale / Key Considerations |
| Weighing Small Quantities (<1g) | Safety glasses with side-shields, nitrile gloves, lab coat. | Best practice is to perform this task in a ventilated enclosure to minimize dust exposure. |
| Bulk Handling / Transfers (>1g) | Safety glasses with side-shields, face shield, nitrile gloves, lab coat. | Increased risk of dust generation and splashing requires enhanced face and eye protection. |
| Synthesizing / Reactions in Solution | Safety glasses with side-shields, nitrile gloves, lab coat. | While the dust inhalation risk is lower, splash hazards for skin and eyes remain. |
| Spill Cleanup | Safety glasses with side-shields, face shield, nitrile gloves, lab coat, N95/P2 respirator. | Spills present the highest risk of exposure. Respiratory protection is crucial during cleanup of the solid. |
The following workflow provides a logical pathway for determining the appropriate level of personal protective equipment.
Caption: Workflow for PPE Selection when Handling this compound.
Procedural Guidance: Donning, Doffing, and Disposal
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety glasses, followed by a face shield if the task requires it.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Removing) PPE Protocol
This process is designed to contain contaminants.
-
Gloves: Remove gloves first using a proper technique (e.g., peel one glove off by pinching the cuff and turning it inside out, then slide an ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in a designated hazardous waste container.[4]
-
Face Shield/Goggles: Remove the face shield (if used), followed by safety glasses, from the back of the head. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Respirator (if used): Remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan
All disposable PPE used when handling this compound, particularly contaminated gloves and respirators, must be considered hazardous waste.
-
Collection: Place all contaminated disposable items into a clearly labeled, sealed hazardous waste container.[4][5]
-
Regulations: Ensure disposal follows all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2] Never discard contaminated items in the regular trash.
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. leelinework.com [leelinework.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
